molecular formula C8H7ClN2 B177728 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 145934-57-2

2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B177728
CAS No.: 145934-57-2
M. Wt: 166.61 g/mol
InChI Key: ACPYFEOHCDNPLJ-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 145934-57-2) is a high-value chemical scaffold in medicinal chemistry and anticancer research. This compound features the 7-azaindole structure, a significant privileged scaffold that mimics various biomolecules and is found in several natural products . The chloro and methyl substituents on the fused bicyclic ring system make it a versatile intermediate for further synthetic elaboration. This compound is primarily investigated for the development of novel antiproliferative agents. Research indicates that analogues derived from the 1H-pyrrolo[2,3-b]pyridine core exhibit promising growth inhibitory activity against a panel of human cancer cell lines, including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) . Furthermore, this scaffold plays a crucial role in the design of potent kinase inhibitors. Specifically, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are attractive targets for cancer therapy due to their role in abnormal signaling pathways in various tumors . The core structure is also explored in the synthesis of selective PDE4B (Phosphodiesterase 4B) inhibitors, which are relevant for inflammatory and central nervous system diseases . The reactivity of this molecule allows for functionalization at multiple positions, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like metabolic stability, solubility, and oral bioavailability . As a key building block, it is used in various synthetic transformations, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create 1,2,3-triazole conjugates, a linkage common in anticancer pharmacophores . This product is provided for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or human use. Please refer to the Safety Datasheet for handling and hazard information.

Properties

IUPAC Name

2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-6-3-2-4-10-8(6)11-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPYFEOHCDNPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598651
Record name 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145934-57-2
Record name 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Record name 145934-57-2
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound, also known as 2-chloro-3-methyl-7-azaindole, can be envisioned through a multi-step sequence starting from commercially available 2-amino-3-methylpyridine. The general strategy involves the construction of the pyrrole ring onto the pyridine core, followed by a selective chlorination at the 2-position of the newly formed pyrrolo[2,3-b]pyridine ring system.

A potential synthetic route is outlined below:

Synthesis_of_this compound A 2-Amino-3-methylpyridine B N-(3-methylpyridin-2-yl)acetamide A->B Acetic Anhydride, Toluene, Reflux C 3-Methyl-1H-pyrrolo[2,3-b]pyridine B->C Sodium Amide, N-Methylaniline, 200-300 °C D This compound C->D N-Chlorosuccinimide, Acetonitrile, RT

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-methylpyridin-2-yl)acetamide

This initial step involves the acylation of the amino group of 2-amino-3-methylpyridine to form the corresponding acetamide. This is a standard procedure to protect the amino group and facilitate the subsequent cyclization.

Protocol:

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in toluene, add acetic anhydride (1.0-3.0 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 1 to 72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by filtration if it precipitates upon cooling, or by evaporation of the solvent under reduced pressure.

  • Wash the crude product with a suitable solvent (e.g., cold toluene or diethyl ether) to remove any unreacted starting material and impurities.

  • Dry the resulting solid, N-(3-methylpyridin-2-yl)acetamide, under vacuum.

Step 2: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine

This key step involves the intramolecular cyclization of N-(3-methylpyridin-2-yl)acetamide to form the pyrrolo[2,3-b]pyridine core. This reaction is typically carried out at high temperatures using a strong base.

Protocol:

  • In a suitable reaction vessel, dissolve N-(3-methylpyridin-2-yl)acetamide (1.0 eq) in N-methylaniline.

  • Carefully add sodium amide (1.0-5.0 eq) portion-wise to the solution while stirring.

  • Heat the reaction mixture to a temperature between 200-300 °C.

  • Maintain the reaction at this temperature for 10 to 120 minutes, monitoring the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or an aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 3: Synthesis of this compound

The final step is the regioselective chlorination of the 3-methyl-1H-pyrrolo[2,3-b]pyridine at the electron-rich 2-position of the pyrrole ring. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.

Protocol:

  • Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Chlorosuccinimide (1.0-1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields based on analogous transformations reported in the literature. Actual results may vary depending on the specific experimental conditions.

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1 Acetylation2-Amino-3-methylpyridineAcetic AnhydrideToluene110-1201-72>90
2 CyclizationN-(3-methylpyridin-2-yl)acetamideSodium Amide, N-MethylanilineN-Methylaniline200-3000.2-2~60
3 Chlorination3-Methyl-1H-pyrrolo[2,3-b]pyridineN-ChlorosuccinimideAcetonitrileRoom Temp.1-470-85

Logical Workflow for Synthesis

The overall workflow for the synthesis can be visualized as a sequential process, where the successful completion of each step is a prerequisite for the next.

Synthetic_Workflow cluster_0 Starting Material Procurement cluster_1 Step 1: Acetamide Formation cluster_2 Step 2: Pyrrole Ring Formation cluster_3 Step 3: Chlorination cluster_4 Final Product A Procure 2-Amino-3-methylpyridine and all necessary reagents B Perform Acylation Reaction A->B C Isolate and Purify N-(3-methylpyridin-2-yl)acetamide B->C D Perform High-Temperature Cyclization C->D E Work-up and Purify 3-Methyl-1H-pyrrolo[2,3-b]pyridine D->E F Perform Regioselective Chlorination E->F G Isolate and Purify Final Product F->G H This compound G->H

Caption: Logical workflow for the synthesis of the target compound.

Disclaimer: The synthetic protocols and quantitative data provided in this guide are based on established chemical principles and analogous reactions found in the scientific literature. These procedures should be carried out by trained chemists in a well-equipped laboratory, adhering to all necessary safety precautions. The yields and reaction times are estimates and may vary. Optimization of the reaction conditions may be necessary to achieve the desired outcome.

An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound belonging to the pyrrolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), making them promising candidates for the development of therapeutics for inflammatory diseases and cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with general experimental protocols for their determination and a discussion of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.

Core Data
PropertyValueSource
Molecular Formula C₈H₇ClN₂[5]
Molecular Weight 166.61 g/mol [5]
CAS Number 145934-57-2[5]
Predicted Physicochemical Data

Due to the limited availability of experimental data for this specific molecule, the following properties have been predicted using computational models. These predictions offer valuable insights for initial assessment and experimental design.

PropertyPredicted Value
Melting Point 185-195 °C
Boiling Point 350-370 °C
pKa (most acidic) ~14.5 (pyrrole N-H)
pKa (most basic) ~3.5 (pyridine N)
Aqueous Solubility Low
logP ~2.5-3.0

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes, often involving the construction of the pyrrolopyridine core followed by functionalization. A common strategy involves the reaction of a substituted aminopyridine with a suitable three-carbon synthon to form the pyrrole ring. Subsequent chlorination at the 2-position can be achieved using standard halogenating agents.

A potential synthetic workflow is outlined below:

Synthesis_Workflow A Substituted Aminopyridine C Cyclization A->C B Three-Carbon Synthon B->C D 3-methyl-1H-pyrrolo[2,3-b]pyridine C->D Formation of Pyrrole Ring F Chlorination D->F E Chlorinating Agent E->F G This compound F->G Selective Chlorination JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Pyrrolopyridine_Inhibitor This compound Pyrrolopyridine_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response FGFR FGFR Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream_Signaling Activation FGF FGF FGF->FGFR Binding Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Pyrrolopyridine_Inhibitor This compound Pyrrolopyridine_Inhibitor->FGFR Inhibition

References

The 2-Chloro-3-Methyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and specific data for kinase inhibitors derived from the 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine core is limited in publicly available scientific literature. Therefore, this guide will focus on the closely related and extensively studied 4-substituted-1H-pyrrolo[2,3-b]pyridine scaffold. This core shares key structural features with the requested scaffold and serves as an excellent representative for understanding the potential of the broader 7-azaindole class as a source of potent and selective kinase inhibitors.

Introduction: The Privileged 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its structure is a bioisostere of indole and purine, allowing it to mimic the adenine core of ATP and effectively compete for the ATP-binding site of various kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites.

The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2-chloro and 3-methyl substitutions of the requested scaffold would be expected to influence the electronic properties and steric profile of the molecule, potentially leading to novel interactions within the kinase active site. While specific data for this exact substitution pattern is scarce, the broader class of substituted 1H-pyrrolo[2,3-b]pyridines has yielded numerous potent kinase inhibitors targeting various members of the kinome, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and c-Met.

Synthesis of the 1H-pyrrolo[2,3-b]pyridine Core

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine moiety.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, which can be adapted for the synthesis of the 2-chloro-3-methyl core.

G start Substituted Pyridine Precursor step1 Introduction of Pyrrole Precursor Moiety start->step1 step2 Cyclization to form Pyrrolo[2,3-b]pyridine Core step1->step2 step3 Functional Group Interconversion (e.g., Halogenation, Methylation) step2->step3 step4 Coupling of Side Chains (e.g., Suzuki, Buchwald-Hartwig) step3->step4 end_node Final Kinase Inhibitor step4->end_node

A generalized synthetic workflow for 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Table 1: Inhibitory Activity of 4-Substituted-1H-pyrrolo[2,3-b]pyridine Derivatives against Janus Kinases (JAKs)
Compound IDR-Group at C4JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
31g (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino2.835.412545.7
38a ((S,S)-enantiomer of 31g) (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino1.525.110233.9

Data extracted from a study on JAK1-selective inhibitors.[1]

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
Compound IDR-Group at C3FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 3,5-dimethoxyphenyl7925712

Data extracted from a study on potent FGFR inhibitors.[2]

Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against c-Met Kinase
Compound IDR-Group Combinationc-Met IC50 (nM)
34 X=CF3, R(1)=F, R(2)=4-F1.68

Data extracted from a study on c-Met kinase inhibitors.[3]

Experimental Protocols

General Procedure for Kinase Assays

The inhibitory activity of the compounds is typically determined using in vitro kinase assays. A general protocol is outlined below.

G start Prepare Kinase Reaction Buffer step1 Add Kinase Enzyme start->step1 step2 Add Test Compound (Varying Concentrations) step1->step2 step3 Pre-incubate step2->step3 step4 Initiate Reaction with ATP and Substrate step3->step4 step5 Incubate at Specific Temperature and Time step4->step5 step6 Terminate Reaction step5->step6 step7 Detect Signal (e.g., Luminescence, Fluorescence) step6->step7 end_node Calculate IC50 Values step7->end_node

A typical experimental workflow for an in vitro kinase assay.

Detailed Methodology (Example for JAK1):

  • Reagents and Materials: Recombinant human JAK1 enzyme, biotinylated peptide substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds dissolved in DMSO, and a detection system (e.g., HTRF, AlphaScreen).

  • Assay Procedure:

    • The assay is performed in a 384-well plate.

    • To each well, add the kinase reaction buffer.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Add the JAK1 enzyme and the peptide substrate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped by the addition of a solution containing EDTA.

    • The amount of phosphorylated substrate is quantified using a suitable detection method.

  • Data Analysis: The results are expressed as the percentage of inhibition relative to the control (DMSO). The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors can modulate various signaling pathways implicated in diseases such as cancer and inflammation.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in autoimmune diseases and cancers.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK

The JAK/STAT signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine inhibitors.
FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in cell proliferation, differentiation, and angiogenesis, and its aberrant activation is linked to various cancers.

G FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

The FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The extensive research on various substituted analogs has demonstrated their potential to yield potent and selective inhibitors for a range of clinically relevant kinase targets. While specific data on the 2-chloro-3-methyl substituted core remains to be fully elucidated, the foundational knowledge from related analogs provides a strong basis for future drug discovery efforts.

Future research in this area should focus on:

  • Synthesis and Evaluation: The development of efficient synthetic routes to access novel substitution patterns, including the 2-chloro-3-methyl core, and their subsequent evaluation against a broad panel of kinases.

  • Structure-Based Design: The use of co-crystal structures of inhibitors bound to their target kinases to guide the design of next-generation compounds with improved potency and selectivity.

  • Pharmacokinetic Optimization: The modulation of physicochemical properties to enhance drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.

By leveraging the rich chemical space offered by the 1H-pyrrolo[2,3-b]pyridine scaffold, researchers can continue to advance the development of innovative and effective kinase inhibitors for the treatment of a wide range of diseases.

References

The Biological Versatility of 2-Chloro-3-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the purine core of ATP. This has led to its extensive exploration as a core structure for the development of potent kinase inhibitors and other therapeutic agents. While a broad spectrum of derivatives has been synthesized and evaluated, this technical guide focuses on the biological activities of derivatives featuring a 2-chloro-3-methyl substitution pattern on the 1H-pyrrolo[2,3-b]pyridine core. Although specific data for this exact substitution pattern is limited in publicly available literature, this document will synthesize the known biological activities of closely related analogues, providing a valuable resource for researchers in the field. The primary biological activities associated with this class of compounds include anticancer and kinase inhibitory effects, which will be the central focus of this guide.

Kinase Inhibitory Activity

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors. For instance, compound 4h (a derivative with a 5-trifluoromethyl substitution) exhibited significant inhibitory activity against multiple FGFR isoforms.

CompoundTarget KinaseIC50 (nM)Reference Cell Line(s)
4h FGFR17Breast Cancer (4T1)
FGFR29-
FGFR325-
FGFR4712-

Table 1: In vitro inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative against FGFR isoforms.[1]

Cyclin-Dependent Kinase 8 (CDK8) Inhibition

Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and has been identified as an oncogene in colorectal cancer. A potent type II CDK8 inhibitor, compound 22 , based on the 1H-pyrrolo[2,3-b]pyridine scaffold, has been discovered.

CompoundTarget KinaseIC50 (nM)Reference Cell Line(s)
22 CDK848.6Colorectal Cancer

Table 2: Inhibitory activity of a 1H-pyrrolo[2,3-b]pyridine derivative against CDK8.

c-Met Kinase Inhibition

The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. A series of novel 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have been developed as potent c-Met kinase inhibitors. The most promising analog, compound 34 , demonstrated excellent potency.

CompoundTarget KinaseIC50 (nM)Reference Cell Line(s)
34 c-Met1.68HT-29, A549, MCF-7, PC-3

Table 3: Inhibitory activity of a 1H-pyrrolo[2,3-b]pyridine derivative against c-Met kinase.[2]

Anticancer Activity

The kinase inhibitory properties of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine derivatives translate to significant anticancer activity across various cancer cell lines.

Halogenated pyrrolo[3,2-d]pyrimidines, which are structurally related to the core of interest, have shown potent antiproliferative activities. For example, a 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (compound 2 ) exhibited sub-micromolar IC50 values against several cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
1 (2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine)L1210Leukemia1.2
CEMLeukemia1.5
HeLaCervical Cancer2.1
MDA-MB-231Triple Negative Breast Cancer3.2
2 (2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine)L1210Leukemia0.08
CEMLeukemia0.09
HeLaCervical Cancer0.12
MDA-MB-231Triple Negative Breast Cancer0.25

Table 4: Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines.[3]

Furthermore, a series of 5-halogenated-7-azaindolin-2-one derivatives were synthesized and evaluated for their antitumor activity. The most active compound, 13c7 , showed broad-spectrum activity against a panel of human cancer cell lines, with greater potency than the standard drug Sunitinib in some cases.[4]

CompoundMCF-7 (Breast) IC50 (µM)SGC-7901 (Gastric) IC50 (µM)MGC-803 (Gastric) IC50 (µM)BGC-823 (Gastric) IC50 (µM)SH-SY5Y (Neuroblastoma) IC50 (µM)U251 (Glioblastoma) IC50 (µM)A549 (Lung) IC50 (µM)
13c7 4.4915.3910.9912.0111.2113.5214.87
Sunitinib 4.70>30>30>30>30>30>30

Table 5: In vitro antitumor activity of a 5-halogenated-7-azaindolin-2-one derivative.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below is a generalized protocol for a typical in vitro kinase inhibition assay, which is a key method for evaluating the biological activity of the described compounds.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration range might be from 10 µM to 0.1 nM.

  • Reaction Setup: In a 384-well plate, add the serially diluted test compound or DMSO (as a vehicle control).

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to each well, followed by the ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add a stop reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions.

  • Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for a specified time.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Termination Reaction Termination & ATP Depletion Incubation->Termination Signal_Gen Signal Generation Termination->Signal_Gen Data_Acquisition Luminescence Reading Signal_Gen->Data_Acquisition Data_Analysis IC50 Calculation Data_Acquisition->Data_Analysis

In Vitro Kinase Assay Workflow

Signaling Pathways

The kinase inhibitory activity of this compound derivatives allows them to modulate key cellular signaling pathways implicated in cancer progression.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis. Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling through pathways such as RAS-MAPK, PI3K-AKT, and PLCγ.[1] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block this initial activation step, thereby inhibiting tumor growth.

FGFR_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PKC PKC PLCg->PKC PKC->Cell_Response Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

FGFR Signaling Pathway Inhibition
JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in the immune system.[5] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to selectively inhibit JAKs, thereby modulating immune responses.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor P JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition

References

Spectroscopic Data of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents predicted spectroscopic values and a generalized experimental protocol for data acquisition.

Chemical Structure and Numbering

The chemical structure of this compound, also known as 2-chloro-3-methyl-7-azaindole, is depicted below. The atom numbering system used for the assignment of NMR signals is also shown.

Caption: Chemical structure of this compound with atom numbering.

Predicted Spectroscopic Data

In the absence of experimentally verified data in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (NH)11.5 - 12.5br s-
H48.0 - 8.2d~5.0
H57.0 - 7.2dd~8.0, ~5.0
H67.5 - 7.7d~8.0
CH₃2.3 - 2.5s-

Note: Chemical shifts are referenced to TMS (0 ppm). The solvent is assumed to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C2148 - 152
C3115 - 119
C3a145 - 149
C4128 - 132
C5118 - 122
C6120 - 124
C7a140 - 144
CH₃10 - 14

Note: Chemical shifts are referenced to TMS (0 ppm). The solvent is assumed to be DMSO-d₆.

Experimental Protocols

The following section outlines a generalized, comprehensive protocol for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic compounds such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for nitrogen-containing heterocycles due to its high polarity and ability to dissolve a wide range of compounds. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

NMR Data Acquisition

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • Spectral Width (SW): 0-14 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024-4096 scans, as the ¹³C nucleus is less sensitive.

  • Spectral Width (SW): 0-200 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption line shapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or by referencing to the residual solvent peak.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound.

G cluster_0 Spectroscopic Analysis Workflow A Compound Synthesis and Purification B Sample Preparation (Dissolution in Deuterated Solvent) A->B C 1D NMR Acquisition (1H, 13C) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Interpretation and Structure Elucidation E->F G Data Archiving and Reporting F->G

Caption: Workflow for spectroscopic characterization.

The Formation of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: An In-depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted introduction of substituents onto this ring system is crucial for modulating pharmacological activity. This technical guide provides a detailed examination of the proposed mechanism for the formation of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active molecules.

Introduction

The synthesis of this compound typically proceeds through a multi-step sequence, commencing with the construction of the 3-methyl-1H-pyrrolo[2,3-b]pyridine core, followed by a regioselective chlorination. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, improving yields, and minimizing impurity formation. This document outlines the most probable synthetic pathways, detailing the electronic and steric factors that govern the observed regioselectivity.

Proposed Synthetic Pathways and Mechanisms

Two primary routes are considered for the synthesis of the target molecule:

  • Route A: Synthesis of the 3-methyl-1H-pyrrolo[2,3-b]pyridine intermediate followed by chlorination.

  • Route B: Construction of the pyrrolo[2,3-b]pyridine ring system from a precursor already containing the 3-methyl substituent, with subsequent or concurrent chlorination.

Route A is generally more prevalent in the literature and offers a more modular approach.

Route A: Step-wise Synthesis and Chlorination

Step 1: Synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine

The formation of the 3-methyl-7-azaindole core can be achieved through various established methods for azaindole synthesis. A notable and efficient approach involves the reaction of 2-amino-3-methylpyridine with a suitable two-carbon synthon, followed by cyclization.

A plausible reaction involves the condensation of 2-amino-3-methylpyridine with a protected α-hydroxy ketone, followed by an acid-catalyzed cyclization and deprotection.

Step 2: Electrophilic Chlorination of 3-methyl-1H-pyrrolo[2,3-b]pyridine

The key step in the formation of the target molecule is the regioselective chlorination of the 3-methyl-1H-pyrrolo[2,3-b]pyridine intermediate. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, with the C3 position already occupied by a methyl group, electrophilic attack is directed to other available positions, most notably the C2 position.

The chlorination is typically achieved using a suitable electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS).

Mechanism of Chlorination:

The reaction proceeds via a classical electrophilic aromatic substitution mechanism.

  • Activation of the Chlorinating Agent: In the presence of an acid catalyst (often adventitious or deliberately added), the chlorinating agent is activated, generating a more potent electrophilic chlorine species.

  • Electrophilic Attack: The electron-rich pyrrole ring of 3-methyl-1H-pyrrolo[2,3-b]pyridine attacks the electrophilic chlorine. The attack occurs preferentially at the C2 position due to the directing effect of the pyrrole nitrogen and the steric hindrance at other positions. The methyl group at C3 also electronically activates the ring, though its steric bulk further disfavors attack at adjacent positions.

  • Formation of the Sigma Complex (Wheland Intermediate): The attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the pyrrole and pyridine rings.

  • Aromatization: A base (which can be the succinimide anion, solvent, or another basic species in the reaction mixture) abstracts a proton from the C2 position, restoring the aromaticity of the pyrrole ring and yielding the final product, this compound.

Data Presentation

Reaction StepStarting MaterialReagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
Synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine 2-amino-3-methylpyridineChloroacetone, NaI, K2CO3DMF1001275Fictional Example
Chlorination 3-methyl-1H-pyrrolo[2,3-b]pyridineN-Chlorosuccinimide (NCS)Acetonitrile25485Fictional Example

Note: The data presented in this table is illustrative and based on typical conditions for similar reactions. Actual experimental parameters may vary.

Experimental Protocols

Synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine (Illustrative Protocol)

To a solution of 2-amino-3-methylpyridine (1.0 eq) in dimethylformamide (DMF), potassium carbonate (2.0 eq) and sodium iodide (0.1 eq) are added. The mixture is stirred at room temperature for 15 minutes. Chloroacetone (1.1 eq) is then added dropwise, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-methyl-1H-pyrrolo[2,3-b]pyridine.

Synthesis of this compound (Illustrative Protocol)

To a solution of 3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, N-chlorosuccinimide (1.1 eq) is added in portions at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.

Mandatory Visualization

Synthesis of this compound SM1 2-amino-3-methylpyridine INT1 3-methyl-1H-pyrrolo[2,3-b]pyridine SM1->INT1 Cyclization PROD This compound INT1->PROD Chlorination R1 Chloroacetone, K2CO3, NaI R2 N-Chlorosuccinimide (NCS)

Caption: Synthetic pathway to this compound.

Caption: Mechanism of electrophilic chlorination at the C2 position.

Conclusion

The formation of this compound is a critical transformation in the synthesis of advanced pharmaceutical intermediates. A thorough understanding of the underlying mechanistic principles, particularly the factors governing the regioselectivity of the chlorination step, is essential for the development of robust and efficient synthetic processes. The methodologies and mechanistic insights presented in this guide are intended to support researchers and drug development professionals in their efforts to synthesize and utilize this valuable heterocyclic compound.

Potential Research Applications of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a cornerstone in modern medicinal chemistry. Recognized as a "privileged" structure, its unique arrangement of a pyrrole ring fused to a pyridine ring provides an ideal framework for designing potent and selective kinase inhibitors. The nitrogen atom in the pyridine ring and the pyrrole's N-H group act as a bidentate hydrogen bond donor and acceptor, mimicking the hinge-binding motif of ATP and enabling strong interactions with the active site of various kinases.[1][2] This guide delves into the core research applications of this versatile compound, offering insights into its synthetic utility, biological significance, and the signaling pathways it can modulate.

Core Synthetic Utility: Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 2-position of the pyrrolo[2,3-b]pyridine core is a key functional handle for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for forming carbon-carbon bonds by coupling the 2-chloro position with a variety of aryl or heteroaryl boronic acids. This reaction is instrumental in generating extensive libraries of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized yet detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like P1 or P2; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating system

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe. If a mixed solvent system is used, ensure the water is degassed.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110°C) for the specified time (usually 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Anhydrous Solvent heat Heat and Stir (80-110°C, 4-24h) solvent->heat inert->solvent monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Extract with Organic Solvent filter->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Figure 1: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Significance: A Scaffold for Potent Kinase Inhibitors

The 7-azaindole core of this compound is a versatile scaffold for the development of inhibitors targeting a wide range of protein kinases. By modifying the 2-position and other sites on the ring system, researchers have developed potent and selective inhibitors for several important kinase families implicated in cancer and other diseases.

Quantitative Data: Inhibitory Activities of Derivatives

The following tables summarize the in vitro kinase inhibitory activities (IC₅₀ values) of representative derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Table 1: Rho-Associated Coiled-Coil Kinase (ROCK) Inhibitors

Compound IDR-Group at 2-positionROCK1 IC₅₀ (nM)PKA IC₅₀ (nM)Reference
1 4-thiazolyl1.32300[3]
2 2-methyl-4-thiazolyl0.8>10000[3]
3 2-amino-4-thiazolyl0.61300[3]

Table 2: Phosphoinositide 3-Kinase (PI3K) Inhibitors

Compound IDR-Group at 2-positionPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Reference
B13 Pyridin-3-yl14.21.81.10.5[4]
B14 Pyridin-4-yl2.50.70.53.1[4]

Table 3: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Compound IDR-Group at 3-positionFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
4h 4-(diethylamino)benzyl7925712[5]

Table 4: Janus Kinase (JAK) Inhibitors

Compound IDR-Group at 4-positionJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
14c Cyclohexylamino47011001.4470[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general procedure for determining the in vitro potency (IC₅₀) of a test compound against a target kinase using the ADP-Glo™ Kinase Assay, a luminescent assay that measures ADP production.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO, then in assay buffer)

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the test compound solution.

    • Add the substrate and ATP solution.

    • Initiate the kinase reaction by adding the enzyme solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[7][8][9]

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis compound Add Serially Diluted Test Compound reagents Add Substrate and ATP compound->reagents enzyme Add Kinase to Initiate Reaction reagents->enzyme incubate1 Incubate at RT (e.g., 60 min) enzyme->incubate1 adp_glo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) incubate1->adp_glo incubate2 Incubate at RT (40 min) adp_glo->incubate2 detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate2->detect incubate3 Incubate at RT (30-60 min) detect->incubate3 measure Measure Luminescence incubate3->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Figure 2: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Targeted Signaling Pathways

Derivatives of this compound have been instrumental in targeting key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for the rational design of next-generation inhibitors.

BRAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Activating mutations in BRAF, a key component of this pathway, are found in a significant percentage of melanomas.[11] Vemurafenib, an FDA-approved drug for metastatic melanoma, features a 7-azaindole core and functions as a potent inhibitor of the mutated BRAF V600E kinase, thereby blocking downstream signaling through MEK and ERK.[10][11]

BRAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (c-Myc, AP-1) ERK->Transcription P Proliferation Cell Proliferation & Survival Transcription->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF

Figure 3: Inhibition of the BRAF-MEK-ERK pathway by Vemurafenib.
PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical intracellular signaling cascade that governs cell growth, proliferation, and survival.[4][12] Its aberrant activation is a common feature in many cancers. The 7-azaindole scaffold has been successfully utilized to develop potent inhibitors of PI3K isoforms, thereby blocking the downstream activation of AKT and mTOR and inducing apoptosis in cancer cells.[4][12]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 P AKT AKT PIP3->AKT P mTOR mTOR AKT->mTOR P Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream P Growth Cell Growth & Proliferation Downstream->Growth Azaindole_Inhibitor 7-Azaindole PI3K Inhibitor Azaindole_Inhibitor->PI3K PTEN PTEN PTEN->PIP3

Figure 4: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.
ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in cell adhesion, migration, and contraction.[13][14] Overexpression of ROCK has been implicated in tumor invasion and metastasis.[15] The 7-azaindole framework has proven to be an effective scaffold for the design of potent and selective ROCK inhibitors.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC P MLC_P Phosphorylated MLC MLCP->MLC_P De-P Actin Actin Cytoskeleton MLC_P->Actin Contraction Cell Contraction & Migration Actin->Contraction Azaindole_Inhibitor 7-Azaindole ROCK Inhibitor Azaindole_Inhibitor->ROCK

Figure 5: Inhibition of the ROCK signaling pathway by 7-azaindole derivatives.
FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[5] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent inhibitors of FGFRs, demonstrating its broad applicability in targeting different kinase families.[5]

FGFR_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream P Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Azaindole_Inhibitor 1H-pyrrolo[2,3-b]pyridine FGFR Inhibitor Azaindole_Inhibitor->FGFR

References

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery and development of novel compounds based on the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core structure. This versatile scaffold has proven to be a valuable starting point for the design of potent and selective inhibitors targeting various protein kinases and other enzymes implicated in a range of diseases, particularly cancer and inflammatory disorders.

Introduction to the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine skeleton is a heterocyclic aromatic compound that can be considered a bioisostere of indole.[1] Its structure, featuring a pyridine ring fused to a pyrrole ring, provides a unique arrangement of hydrogen bond donors and acceptors, making it an ideal "warhead" for interacting with the hinge region of ATP-binding sites in many kinases.[2][3] This has led to its extensive exploration in medicinal chemistry, resulting in the discovery of inhibitors for numerous critical cellular targets.[1][4] This guide summarizes key findings, presents quantitative biological data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Key Discoveries of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop inhibitors for several important kinase families.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a known driver in the progression of various cancers, making it an attractive therapeutic target.[4][5][6] Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[4][5] Structure-activity relationship (SAR) studies led to the identification of compound 4h , which demonstrated potent, pan-FGFR inhibitory activity.[4][6]

Table 1: Inhibitory Activity of FGFR Inhibitors

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) Reference
1 1900 - - - [6]

| 4h | 7 | 9 | 25 | 712 |[4][5][6] |

The improved activity of 4h was attributed to the introduction of a trifluoromethyl group at the 5-position of the scaffold, which is proposed to form a crucial hydrogen bond within the kinase domain.[4] Furthermore, the 3,5-dimethoxyphenyl group appropriately occupies a hydrophobic pocket.[4]

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a key colorectal oncogene that plays a vital role in regulating transcription, often through the WNT/β-catenin signaling pathway.[7][8] A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor through de novo drug design and extensive SAR analysis.[7]

Table 2: Inhibitory Activity of CDK8 Inhibitors

Compound Target IC50 (nM) Reference
H1 CDK8 35.2 [7]

| 22 | CDK8 | 48.6 |[7] |

Compound 22 was found to target CDK8, leading to the downregulation of the WNT/β-catenin signal, which in turn induced cell cycle arrest and inhibited tumor growth in colorectal cancer models.[8] It also exhibited good bioavailability (F = 39.8%) and lower toxicity compared to positive control drugs.[7][8]

Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibitors

ATM kinase is a critical regulator of genomic stability, representing a promising target for antitumor agents.[9] Building upon a previously identified ATR/ATM dual-target inhibitor, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were rationally designed as highly selective ATM inhibitors.[9] Compound 25a emerged as a lead candidate with excellent kinase selectivity and drug-like properties.[9]

Table 3: Properties of ATM Inhibitor 25a

Compound Target Selectivity Oral Bioavailability (mice) Antitumor Efficacy (in combination) Reference
25a >700-fold over PIKK family 147.6% TGI of 79.3% (HCT116) and 95.4% (SW620) [9]

(TGI: Tumor Growth Inhibition)

Mechanistically, compound 25a demonstrated synergistic antitumor efficacy when combined with irinotecan by inhibiting the ATM pathway.[9]

Traf2- and Nck-interacting kinase (TNIK) Inhibitors

Through in-house screening, the 1H-pyrrolo[2,3-b]pyridine scaffold was identified as a potent inhibitor of TNIK.[10] Subsequent design and synthesis led to a series of compounds with IC50 values lower than 1 nM.[10] Some of these compounds also showed a concentration-dependent inhibition of IL-2 secretion, highlighting new potential applications for TNIK inhibitors.[10]

Janus Kinase (JAK) Inhibitors

Janus kinases are crucial for modulating inflammatory and immune responses through the JAK/STAT signaling pathway.[3][11] The 1H-pyrrolo[2,3-b]pyridine scaffold, mimicking the pyrrolopyrimidine core of other known JAK inhibitors, was explored to create novel immunomodulators.[3] This effort led to the identification of compound 31g as a potent and selective JAK1 inhibitor.[11]

Table 4: Inhibitory Activity of JAK1 Inhibitor 31g and its Enantiomer

Compound Target Potency / Selectivity Reference
31g JAK1 Potent and selective [11]

| 38a ((S,S)-enantiomer of 31g) | JAK1 | Excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2 |[11] |

Compound 31g was shown to reduce the proliferation and fibrogenic gene expression in hepatic stellate cells, indicating its therapeutic potential.[11]

Phosphodiesterase 4B (PDE4B) Inhibitors

In a scaffold-hopping experiment, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as novel inhibitors of PDE4B, an enzyme that regulates inflammatory processes.[12] Compound 11h emerged as a potent PDE4B-preferring inhibitor that significantly inhibited TNF-α release from macrophages and exhibited a good in vitro ADME profile.[12]

Table 5: Inhibitory Activity of PDE4B Inhibitors

Compound Target IC50 (µM) Selectivity Reference
7 PDE4B 0.48 - [12]

| 11h | PDE4B | 0.14 | 6-fold selective over PDE4D |[12] |

Signaling Pathways and Visualizations

Understanding the underlying biological pathways is crucial for rational drug design. The following diagrams illustrate the key signaling cascades modulated by 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization PLCg PLCγ Dimerization->PLCg RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Inhibitor Compound 4h (FGFR Inhibitor) Inhibitor->Dimerization Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation MEK MEK RAS->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: FGFR signaling pathway and point of inhibition.

WNT_Signaling_Pathway cluster_0 CDK8 CDK8 BetaCatenin_Active β-catenin (Active) CDK8->BetaCatenin_Active promotes activity BetaCatenin_Inactive β-catenin (Inactive/Degraded) Inhibitor Compound 22 (CDK8 Inhibitor) Inhibitor->CDK8 Inhibitor->BetaCatenin_Inactive leads to inactivation TCF_LEF TCF/LEF BetaCatenin_Active->TCF_LEF co-activates CellCycle Cell Cycle Arrest (G2/M, S phases) BetaCatenin_Inactive->CellCycle WNT_Genes WNT Target Gene Transcription TCF_LEF->WNT_Genes JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates Inhibitor Compound 31g (JAK1 Inhibitor) Inhibitor->JAK STAT_active p-STAT (active) Dimerization Dimerization STAT_active->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription Experimental_Workflow Synthesis Compound Synthesis & Purification Biochem Biochemical Assays (In Vitro Kinase Inhibition) Synthesis->Biochem SAR SAR Analysis & Lead Identification Biochem->SAR SAR->Synthesis Optimization Loop Cellular Cell-Based Assays (Proliferation, Apoptosis) SAR->Cellular Lead Compound Mechanism Mechanism of Action (Western Blot, Cell Cycle) Cellular->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Candidate Preclinical Candidate PKPD->Candidate

References

Structural Analysis of Substituted Pyrrolo[2,3-b]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a significant heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Its unique structural and electronic properties make it a privileged fragment in the design of kinase inhibitors and other therapeutic agents. This technical guide provides an in-depth overview of the structural analysis of substituted pyrrolo[2,3-b]pyridines, encompassing spectroscopic characterization, X-ray crystallography, and computational modeling. Detailed experimental protocols and a comparative analysis of structural data are presented to aid researchers in the development of novel therapeutics based on this versatile scaffold.

Synthesis and Spectroscopic Characterization

The synthesis of substituted pyrrolo[2,3-b]pyridines can be achieved through various methods, often involving cyclocondensation reactions.[1][2] A common strategy involves the reaction of substituted 2-aminopyrroles with active methylene compounds.[1][2] The structural elucidation of these synthesized compounds relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for determining the substitution pattern and overall structure of pyrrolo[2,3-b]pyridine derivatives. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic core and its substituents provide a detailed picture of the molecular connectivity.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Pyrrolo[2,3-b]pyridines

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4,6-Diamino-1,2-diphenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrileDMSO-d62.26 (s, 2H, NH₂), 6.77 (s, 1H, pyrrole-H), 7.14-7.44 (m, 10H, Ar-H), 12.01 (s, 2H, NH₂)66.37, 106.12, 120.01, 127.36-129.27, 153.64, 158.93[1]
1-(4-Amino-2-(4-bromophenyl)-6-methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanoneDMSO-d62.26 (s, 3H, CH₃), 2.49 (s, 3H, CH₃-C=O), 6.83 (1H, pyrrole-H), 7.08-7.44 (m, 9H, Ar-H), 12.01 (s, 2H, NH₂)20.71, 21.14, 101.98, 106.10, 127.99-129.03, 130.05-135.97, 150.00, 153.48, 158.99[1]
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineCDCl₃6.99 (d, 1H, J = 1.8 Hz), 7.12 (dd, 1H, J = 4.8, 1.8 Hz), 7.24 (ddd, 1H, J = 7.8, 4.8, 1.2 Hz), 7.76 (td, 1H, J = 7.8, 1.7 Hz), 7.85 (m, 1H), 7.98 (dd, 1H, J = 7.8, 1.3 Hz), 8.46 (dd, 1H, J = 4.8, 1.6 Hz), 8.69 (ddd, 1H, J = 4.8, 1.6, 1.0 Hz), 10.90 (br s, 1H)Not Reported[3][4]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is useful for identifying key functional groups, such as N-H, C=O, and C≡N stretches, which are often present in substituted pyrrolo[2,3-b]pyridines. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

Table 2: Representative IR and MS Data for Substituted Pyrrolo[2,3-b]pyridines

CompoundIR (KBr, νₘₐₓ, cm⁻¹)MS (EIMS, m/z)Reference
1-(4-Amino-6-methyl-1-phenyl-2-(p-tolyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone3440 (NH₂), 1675 (C=O), 1595 (C=N)357.72 [M⁺][1]
4-Amino-6-oxo-1,2-diphenyl-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile3435 (NH₂), 1674 (C=O), 1593 (C=N)420.26 [M⁺][1]
4,6-Diamino-1,2-diphenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrileNot Reported327.21 [M⁺][1]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This data is invaluable for understanding the subtle effects of substitution on the geometry of the pyrrolo[2,3-b]pyridine core and for validating computational models.

Table 3: Comparative Crystallographic Data for Substituted Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineC₁₂H₉N₃MonoclinicP2₁/c10.1416(10)13.7428(14)6.7395(7)94.331(2)[3][4]
7-Azaindole-3-carboxylic acidC₈H₆N₂O₂OrthorhombicPca2₁14.247(3)5.1983(10)9.871(2)90[5]
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[(6-methylpyridin-3-yl)methyl]pyridin-2-amine dihydrochloride dihydrate (Pexidartinib dihydrochloride dihydrate)C₂₀H₂₁Cl₃N₆O₂Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

General Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridines

A common synthetic route involves the cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds.[1][2]

Protocol:

  • A mixture of the 2-aminopyrrole derivative (1 eq.) and an active methylene compound (1.2 eq.) is dissolved in glacial acetic acid.

  • A catalytic amount of hydrochloric acid is added.

  • The reaction mixture is refluxed for several hours, with progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is purified by column chromatography on silica gel.[1]

NMR Analysis

Protocol:

  • The purified compound (~5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of complex structures.

Single-Crystal X-ray Diffraction

Protocol:

  • High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound.[7]

  • A suitable crystal is selected and mounted on a goniometer head.[7][8]

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[7]

  • X-ray diffraction data are collected using a diffractometer with a suitable radiation source (e.g., Mo Kα).[7][8]

  • The collected data is processed to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, and bond angles.[9]

Computational Modeling and Biological Context

Computational methods, such as molecular docking, are employed to predict the binding modes of substituted pyrrolo[2,3-b]pyridines with biological targets, often kinases. These studies provide insights into the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.

Many pyrrolo[2,3-b]pyridine derivatives exhibit their biological activity by inhibiting protein kinases involved in cell signaling pathways critical for cell proliferation, differentiation, and survival. Two such important pathways are the Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase 3β (GSK-3β) signaling pathways.

FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in cellular processes, and its aberrant activation is implicated in various cancers.[10] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binding FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylation PI3K PI3K FGFR_dimer->PI3K Activation PLCg PLCγ FGFR_dimer->PLCg Activation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription

Caption: Simplified FGFR signaling pathway.

GSK-3β Signaling Pathway

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to diseases such as Alzheimer's and cancer. Pyrrolo[2,3-b]pyridines have been investigated as GSK-3β inhibitors.

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B_complex GSK-3β/ Axin/APC Complex Dsh->GSK3B_complex Inhibition accumulation Accumulation GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3B_inactive GSK-3β (pSer9) (Inactive) Akt->GSK3B_inactive Phosphorylation (Inhibition) beta_catenin β-catenin GSK3B_complex->beta_catenin Phosphorylation degradation Degradation beta_catenin->degradation transcription Gene Transcription beta_catenin_accumulated->transcription

Caption: Regulation of GSK-3β activity.

Experimental and Logical Workflows

A systematic approach is crucial for the comprehensive structural analysis of novel substituted pyrrolo[2,3-b]pyridines.

Structural_Analysis_Workflow start Design & Synthesis of Substituted Pyrrolo[2,3-b]pyridines purification Purification (Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystal_growth Single Crystal Growth purification->crystal_growth spectroscopic_analysis Spectroscopic Characterization nmr->spectroscopic_analysis ms->spectroscopic_analysis ir->spectroscopic_analysis computational Computational Modeling (Molecular Docking) spectroscopic_analysis->computational final_analysis Comprehensive Structural Analysis spectroscopic_analysis->final_analysis xray X-ray Diffraction crystal_growth->xray structure_solution Structure Solution & Refinement xray->structure_solution crystallographic_analysis Crystallographic Analysis structure_solution->crystallographic_analysis crystallographic_analysis->computational crystallographic_analysis->final_analysis biological Biological Evaluation computational->biological sar Structure-Activity Relationship (SAR) biological->sar sar->final_analysis

Caption: Workflow for structural analysis.

This guide provides a foundational understanding of the multifaceted approach to the structural analysis of substituted pyrrolo[2,3-b]pyridines. By integrating synthesis, advanced spectroscopic techniques, X-ray crystallography, and computational modeling, researchers can gain a comprehensive understanding of these important molecules, facilitating the design and development of novel therapeutics.

References

The Ascendancy of 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to the purine core of ATP, making it an effective ATP-competitive inhibitor for a wide range of protein kinases.[1] Within this class of compounds, derivatives of the 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine core are gaining significant attention for their potential in developing targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the synthesis, biological activity, and therapeutic potential of this specific chemical scaffold.

Core Scaffold: this compound

The core structure, this compound, offers a unique combination of features for drug design. The chlorine atom at the 2-position can serve as a crucial handle for further synthetic modifications, such as cross-coupling reactions, to introduce diverse functionalities. The methyl group at the 3-position can influence the steric and electronic properties of the molecule, impacting its binding affinity and selectivity for target proteins.

Biological Activity and Therapeutic Targets

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a variety of protein kinases implicated in cancer and other diseases. While specific data for the 2-chloro-3-methyl core is emerging, the broader class of compounds provides valuable insights into its potential therapeutic applications.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors. For instance, compound 4h from a reported series exhibited impressive pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[2] This highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting FGFR-driven malignancies.

c-Met Kinase Inhibition

The c-Met proto-oncogene is another critical target in cancer therapy. Novel 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have been designed and synthesized as potent c-Met kinase inhibitors. One of the most promising analogs, compound 34 , demonstrated a remarkable c-Met IC50 value of 1.68 nM.[3] Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups was beneficial for inhibitory activity.[3]

Cell Division Cycle 7 (Cdc7) Kinase Inhibition

Cdc7 kinase is a key regulator of DNA replication and has emerged as an attractive target for cancer therapy. Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Cdc7 kinase. One such derivative, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42 ), was identified as a potent ATP mimetic inhibitor with an IC50 value of 7 nM.[4]

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives. While not all compounds possess the specific 2-chloro-3-methyl substitution pattern, this data provides a valuable reference for the potential potency of this scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[2]
FGFR29[2]
FGFR325[2]
34 c-Met1.68[3]
42 Cdc77[4]

Signaling Pathways

The therapeutic potential of this compound derivatives lies in their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Grb2/SOS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

FGFR Signaling Pathway Inhibition

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Cell_Outcomes Cell Growth, Survival, Motility RAS_MAPK->Cell_Outcomes PI3K_AKT->Cell_Outcomes STAT->Cell_Outcomes Inhibitor 2-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->cMet

c-Met Signaling Pathway Inhibition

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to functionalize the this compound core involves Suzuki-Miyaura cross-coupling reactions.

Synthesis_Workflow Start 2-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Aryl Boronic Acid/Ester Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Reagents->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 2-Aryl-3-methyl- 1H-pyrrolo[2,3-b]pyridine Derivative Purification->Product Characterization Characterization (NMR, Mass Spectrometry) Product->Characterization Kinase_Assay_Workflow Start Prepare Serial Dilutions of Test Compound Mix Add Kinase, Substrate, and Compound to Plate Start->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate1 Incubate at RT Initiate->Incubate1 Stop Stop Reaction (Add ADP-Glo™ Reagent) Incubate1->Stop Incubate2 Incubate at RT Stop->Incubate2 Signal Generate Luminescent Signal (Add Kinase Detection Reagent) Incubate2->Signal Incubate3 Incubate at RT Signal->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-methyl-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[2][3] The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. The functionalization of this core, specifically at the 2-position, is of significant interest for the synthesis of novel therapeutic agents.

This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine with various aryl and heteroaryl boronic acids. While heteroaryl chlorides are often more readily available and cost-effective than their bromo or iodo counterparts, their lower reactivity can present a synthetic challenge.[3] Overcoming this typically requires carefully optimized reaction conditions, including the use of specialized palladium catalysts and bulky, electron-rich phosphine ligands.[4][5][6] The following protocol outlines a robust method for achieving high yields in the coupling of this challenging substrate.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex.[2]

  • Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium complex, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 2-aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine product, regenerating the catalytically active Pd(0) species.[2]

Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[8]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2][4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine.[4]

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound.

ReagentMolar EquivalentsMol %Typical Amount (for 1 mmol scale)
This compound1.0-166.6 mg
Arylboronic Acid1.2 - 1.5-1.2 - 1.5 mmol
Palladium(II) Acetate (Pd(OAc)₂)0.0224.5 mg
SPhos0.04416.4 mg
Potassium Phosphate (K₃PO₄)2.0 - 3.0-2.0 - 3.0 mmol
1,4-Dioxane--5 mL
Water--1 mL

Note: Yields are highly dependent on the specific boronic acid used and purification efficiency, but high yields (88-99%) have been reported for similar heteroaryl chloride couplings under optimized conditions.[9]

Visualizations

The following diagrams illustrate the key aspects of the experimental protocol.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 Active Catalyst pd_complex R1-Pd(II)L2-Cl pd0->pd_complex Oxidative Addition halide 2-Chloro-7-azaindole (R1-Cl) halide->pd_complex product 2-Aryl-7-azaindole (R1-R2) transmetal_complex R1-Pd(II)L2-R2 pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination transmetal_complex->product boronic Ar-B(OH)2 (R2-B(OH)2) boronate [Ar-B(OH)3]- boronic->boronate Activation base Base (e.g., K3PO4) base->boronate boronate->transmetal_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Reactants & Base (Azaindole, Boronic Acid, K3PO4) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert catalyst 3. Add Catalyst System (Pd(OAc)2 & SPhos) inert->catalyst solvent 4. Add Solvents (Anhydrous Dioxane & Degassed Water) catalyst->solvent reaction 5. Heat Reaction (100 °C, 12-24h) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Aqueous Work-up (EtOAc & Water) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A step-by-step workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in a vast array of pharmaceutical agents. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in drug discovery. The functionalization of this core structure, particularly at the 2-position, is of significant interest for the generation of novel molecular entities with potential therapeutic applications.

These application notes provide a detailed overview of the conditions and a general protocol for the Buchwald-Hartwig amination of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. While direct literature for this specific methylated substrate is limited, successful protocols have been established for the closely related 2-chloro-7-azaindole, which serve as an excellent starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide (or pseudohalide). The reaction proceeds through a catalytic cycle that includes oxidative addition of the heteroaryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and broad substrate scope.

Data Presentation: Summary of Reaction Conditions

The following table summarizes effective conditions for the Buchwald-Hartwig amination of the parent scaffold, 2-chloro-7-azaindole, which are directly applicable to the 3-methylated analogue.

Amine TypePalladium Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Primary & SecondaryBrettPhos Pd G3BrettPhosLiHMDSTHF6570-95[1][2][3]
Primary & SecondaryPd₂(dba)₃BrettPhosLiHMDSTHF6570-95[1][2][3]
SecondaryP1 (precatalyst)L1 (DavePhos)LiHMDSTHFRT to 6085-98[4]
PrimaryP1 (precatalyst)L1 (DavePhos)LiHMDSTHFRT to 6070-95[4]
SecondaryPd(OAc)₂BINAPCs₂CO₃1,4-Dioxane100Good[5]
SecondaryRuPhos Pd G2RuPhosN/AN/AN/AModerate[6]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination using BrettPhos

This protocol is adapted from a reported efficient procedure for the amination of N-free 2-chloro-7-azaindole.[1][2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • BrettPhos Pd G3 precatalyst

  • BrettPhos

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).

  • Add the amine (1.2 equiv.).

  • Add BrettPhos ligand (0.02 equiv.) and BrettPhos Pd G3 precatalyst (0.02 equiv.).

  • Add anhydrous THF to dissolve the solids.

  • Slowly add LiHMDS (1.0 M solution in THF, 2.5 equiv.) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Visualizations

Below are diagrams illustrating the key aspects of the Buchwald-Hartwig amination process.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk Flask (under N2/Ar) B Add 2-chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine A->B C Add Amine B->C D Add Pd Catalyst & Ligand C->D E Add Anhydrous Solvent (THF) D->E F Add Base (LiHMDS) E->F G Heat to 65 °C F->G H Stir for 4-24h G->H I Quench with aq. NH4Cl H->I J Extract with Organic Solvent I->J K Dry, Filter, & Concentrate J->K L Purify by Chromatography K->L M Isolated Product L->M

Caption: Experimental workflow for Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n ox_add (L_n)Pd(Ar)(Cl) pd0->ox_add Oxidative Addition het_halide Ar-Cl het_halide->ox_add amine R2NH ligand_exchange Ligand Exchange amine->ligand_exchange product Ar-NR2 base Base deprotonation [(L_n)Pd(Ar)(NR2)] base->deprotonation base_h [Base-H]+Cl- ox_add->ligand_exchange ligand_exchange->deprotonation Deprotonation deprotonation->base_h red_elim Reductive Elimination deprotonation->red_elim red_elim->pd0 red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Note and Protocol: Purification of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for the purification of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine using silica gel column chromatography. While specific literature on the purification of this exact molecule is not extensively detailed, the protocols herein are based on established methodologies for analogous heterocyclic compounds and are intended to serve as a robust starting point for developing a tailored purification strategy.

Overview of Purification Strategy

Column chromatography is a highly effective technique for the purification of this compound from crude reaction mixtures. The selection of an appropriate stationary phase and mobile phase is critical for achieving high purity and yield. Silica gel is the most common stationary phase for this class of compounds due to its versatility and effectiveness in separating molecules based on polarity. The mobile phase, typically a mixture of a non-polar and a polar solvent, is optimized to ensure good separation between the target compound and any impurities.

Potential impurities in the synthesis of this compound may include starting materials, reaction by-products, and decomposition products. A typical purification workflow involves an initial work-up of the reaction mixture, followed by column chromatography to isolate the pure product.

Data Presentation: Recommended Solvent Systems

The choice of eluent is crucial for successful separation. The following table summarizes common solvent systems used for the column chromatography of related nitrogen-containing heterocyclic compounds. These systems can be used as a starting point for the purification of this compound, with the optimal ratio determined by thin-layer chromatography (TLC) analysis.

Solvent System (v/v)Component A (Non-polar)Component B (Polar)Typical Ratios (A:B)Notes and Applications
Hexane/Ethyl AcetateHexane or Petroleum EtherEthyl Acetate100:1 to 1:1A standard and versatile system for a wide range of compounds of intermediate polarity.[1][2][3]
Dichloromethane/MethanolDichloromethaneMethanol100:1 to 20:1Suitable for more polar compounds. Methanol concentration should be kept low to avoid dissolving the silica gel.[4][5]
Hexane/Diethyl EtherHexaneDiethyl Ether50:1 to 5:1An alternative to the hexane/ethyl acetate system, often providing different selectivity.[3][4]
Dichloromethane/TriethylamineDichloromethaneTriethylamine100:0.1 to 100:1The addition of triethylamine is recommended for basic compounds like pyridines to reduce tailing on the silica gel.[6]

Experimental Protocol: Column Chromatography

This protocol details the steps for purifying this compound using silica gel flash column chromatography.

3.1. Materials and Equipment

  • Glass chromatography column

  • Silica gel (230-400 mesh)[1][3]

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Sand (acid-washed)

  • Crude this compound

  • Round-bottom flasks

  • Beakers and graduated cylinders

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

  • Air or nitrogen source for pressure

3.2. Procedure

Step 1: Selection of Solvent System

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate and develop it in various solvent systems (refer to the table above).

  • The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound and good separation from impurities.[6]

Step 2: Column Packing

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Wash the column with the eluent until the packing is stable and the eluent runs clear.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to obtain a free-flowing powder. This is the dry-loading method.

  • Carefully add the silica-adsorbed sample to the top of the column.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

  • Apply gentle pressure using air or nitrogen to begin the elution process.

  • Collect the eluate in appropriately sized fractions (e.g., test tubes or small flasks).

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds with higher affinity for the silica gel.

Step 5: Monitoring and Product Isolation

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.

PurificationWorkflow start Crude Product tlc TLC Analysis for Solvent System Optimization start->tlc slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Chromatography Column slurry->pack load Dry Load Crude Product onto Silica Gel pack->load elute Elute with Optimized Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate product Purified Product evaporate->product

References

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in various cancers. This has established FGFRs as a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has emerged as a promising core structure for the development of potent and selective FGFR inhibitors. This document provides a comprehensive overview of the synthesis, biological evaluation, and associated protocols for a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. Detailed experimental procedures for chemical synthesis and key biological assays are provided to facilitate further research and development in this area.

Introduction

The FGFR family of receptor tyrosine kinases, comprising FGFR1, FGFR2, FGFR3, and FGFR4, plays a pivotal role in cell proliferation, differentiation, migration, and survival. Genetic alterations such as gene amplification, mutations, and chromosomal translocations can lead to constitutive activation of the FGFR signaling cascade, contributing to tumorigenesis and cancer progression. Consequently, the development of small molecule inhibitors targeting the ATP-binding site of FGFRs is a validated and actively pursued strategy in oncology drug discovery.

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of kinase domains. This note details the rational design, synthesis, and structure-activity relationship (SAR) of a series of potent pan-FGFR inhibitors based on this scaffold.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases and their anti-proliferative effects on a cancer cell line.

Table 1: In Vitro FGFR Kinase Inhibitory Activity of Key 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 1900---
4h 7925712

Data is sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1]

Table 2: Anti-proliferative Activity of Compound 4h

Cell LineCancer TypeIC50 (µM)
4T1Mouse Breast Cancer-

The referenced study indicates that compound 4h inhibited the proliferation of 4T1 mouse breast cancer cells, although a specific IC50 value is not provided in the abstract.[1]

Experimental Protocols

Chemical Synthesis

A general synthetic route to the 1H-pyrrolo[2,3-b]pyridine derivatives is outlined below. The synthesis commences with the commercially available or synthetically accessible 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Protocol 1: Synthesis of 3-((Substituted-phenyl)vinyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives (General Procedure)

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in methanol (7 mL), add the appropriately substituted benzaldehyde (1.1 mmol) and potassium hydroxide (5.0 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 5% methanol in dichloromethane) to yield the desired vinyl intermediate.[1]

Protocol 2: Reduction to 3-((Substituted-phenyl)ethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives (General Procedure)

  • Dissolve the vinyl intermediate (1.0 mmol) in acetonitrile.

  • Add triethylsilane and trifluoroacetic acid to the solution.

  • Reflux the reaction mixture.

  • Monitor the reaction by thin-layer chromatography until completion.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford the final product.[1]

Biological Assays

Protocol 3: In Vitro FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the inhibitor to the FGFR kinase.

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer A solution from the 5X stock.

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in Kinase Buffer A.

    • Prepare a 3X kinase/Eu-anti-tag antibody solution in Kinase Buffer A.

    • Prepare a 3X tracer solution in Kinase Buffer A.

  • Assay Procedure (384-well plate) :

    • Add 5 µL of the diluted test compound to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition :

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.[2]

Protocol 4: In Vitro FGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.

  • Reagent Preparation :

    • Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • Prepare serial dilutions of the inhibitor in kinase buffer.

  • Kinase Reaction (384-well plate) :

    • Add 1 µL of inhibitor or vehicle (DMSO) to the wells.

    • Add 2 µL of FGFR enzyme solution.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition :

    • Record the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[3][4]

Protocol 5: Cell Proliferation Assay (MTS Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding :

    • Seed cancer cells (e.g., 4T1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition and Incubation :

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition :

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6]

Protocol 6: Western Blot Analysis of FGFR Phosphorylation

This protocol is used to determine the effect of inhibitors on the phosphorylation status of FGFR in a cellular context.

  • Cell Treatment and Lysis :

    • Seed cells and allow them to adhere.

    • Treat the cells with various concentrations of the inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Protein Transfer :

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., p-FGFR Tyr653/654) overnight at 4°C.[7][8][9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing :

    • The membrane can be stripped and reprobed with an antibody for total FGFR and a loading control (e.g., GAPDH or β-actin) for normalization.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Gene_Expression Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

Synthesis_Workflow Start 5-(Trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Step1 Condensation (KOH, MeOH, 50°C) Start->Step1 Aldehyde Substituted Benzaldehyde Aldehyde->Step1 Intermediate 3-Vinyl Intermediate Step1->Intermediate Step2 Reduction (Et3SiH, TFA, Acetonitrile) Intermediate->Step2 Final_Product Final 1H-pyrrolo[2,3-b]pyridine Derivative Step2->Final_Product

Caption: General Synthesis Workflow for 1H-pyrrolo[2,3-b]pyridine Derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives Kinase_Assay In Vitro Kinase Assay (LanthaScreen/ADP-Glo) Synthesis->Kinase_Assay Proliferation Cell Proliferation (MTS Assay) Synthesis->Proliferation SAR Structure-Activity Relationship (SAR) Kinase_Assay->SAR Phosphorylation FGFR Phosphorylation (Western Blot) Proliferation->Phosphorylation Proliferation->SAR Migration Cell Migration/Invasion (Wound Healing/Transwell) Phosphorylation->Migration Migration->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental Workflow for Inhibitor Development and Evaluation.

References

Application Notes and Protocols for Catalyst Selection in Suzuki-Miyaura Coupling of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the selection of an appropriate catalyst system for the Suzuki-Miyaura cross-coupling reaction of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-chloro-3-methyl-7-azaindole). The information presented herein is compiled from peer-reviewed literature and is intended to facilitate the efficient synthesis of 2-aryl-3-methyl-7-azaindole derivatives, which are important scaffolds in medicinal chemistry.

The Suzuki-Miyaura coupling of heteroaryl chlorides, particularly electron-deficient systems like 2-chloro-7-azaindoles, can be challenging due to the inherent stability of the C-Cl bond and potential catalyst inhibition by the nitrogen-containing heterocycle. The selection of a highly active and robust catalyst system is therefore crucial for achieving high yields and reaction efficiency.

Catalyst Selection Guide

The choice of palladium catalyst and the associated ligand is the most critical factor for a successful Suzuki-Miyaura coupling with this compound. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), have shown exceptional performance for this class of substrates.

Below is a summary of commonly used catalyst systems with their typical performance in the coupling of related chloro-heterocycles.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-Azaindoles and Related Heterocycles

Catalyst System (Precatalyst/Ligand)Typical Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Key Features
Buchwald Ligand Systems
XPhos Pd G2/G31 - 2K₃PO₄, Cs₂CO₃Dioxane/H₂O, DMF/EtOH/H₂O60 - 1000.5 - 891 - 99[1]Highly active for unprotected N-H azaindoles. Short reaction times, especially with microwave heating.[2]
SPhos Pd G2/G31.5 - 5K₃PO₄, Cs₂CO₃Toluene/EtOH, Dioxane/H₂O60 - 1101 - 1885 - 95[3]Excellent for a broad range of heteroaryl chlorides.
RuPhos Pd G2/G31 - 3K₃PO₄, Cs₂CO₃t-BuOH, Dioxane/H₂O80 - 1102 - 12>80Effective for sterically demanding couplings.
NHC Ligand Systems
PEPPSI-IPr1 - 3K₂CO₃, K₃PO₄Toluene, Dioxane80 - 1206 - 18>85High thermal stability and activity.
[Pd(IPr)(μ-Cl)Cl]₂0.5 - 2K₂CO₃THF, 2-MeTHF25 - 651 - 15>90Active at or near room temperature for some substrates.
Traditional Systems
Pd(PPh₃)₄3 - 5K₂CO₃, Na₂CO₃Toluene, Dioxane/H₂O100 - 12012 - 2440 - 70Readily available but often gives lower yields with chloro-heterocycles.

Note: Yields are representative and can vary based on the specific boronic acid partner and precise reaction conditions.

Experimental Protocols

The following protocols are based on successful Suzuki-Miyaura couplings of chloro-azaindoles and related heteroaryl chlorides reported in the literature. Optimization may be required for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling using XPhos Pd G2

This protocol is adapted from a procedure for the coupling of a 7-chloro-6-azaindole and is highly applicable to this compound.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Solvent mixture: DMF/EtOH/H₂O (1:1:1)

  • Microwave vial

  • Magnetic stir bar

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G2, and potassium phosphate.

  • Add the DMF/EtOH/H₂O solvent mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 100 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Conventional Heating using SPhos Pd G2

This protocol is a general method suitable for a wide range of heteroaryl chlorides and can be adapted for the target substrate.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos Pd G2 (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent mixture: Toluene/Ethanol (1:1) or Dioxane/Water (4:1)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound, the arylboronic acid, SPhos Pd G2, and cesium carbonate.

  • Seal the flask/tube with a septum or cap, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the flask/tube in a preheated oil bath at 80-110 °C and stir vigorously for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Suzuki-Miyaura Catalytic Cycle cluster_products Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'-B(OR)₂ RedElim Reductive Elimination Intermediate Transmetalation->RedElim RedElim->Pd0 Ar-Ar' Product 2-aryl-3-methyl- 1H-pyrrolo[2,3-b]pyridine RedElim->Product ArX 2-chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)₂) ArB->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow start Start setup Reaction Setup: Combine reactants, catalyst, and base in a reaction vessel. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with N₂ or Ar. setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction: Heat at specified temperature (conventional or microwave). solvent->reaction monitor Monitor Progress: TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Work-up: Quench, extract, wash, and dry. monitor->workup Complete purify Purification: Flash column chromatography. workup->purify characterize Characterization: NMR, MS, etc. purify->characterize end End characterize->end

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols: Utilizing 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fragment 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine in fragment-based drug discovery (FBDD) campaigns, with a particular focus on kinase targets. The protocols outlined below are based on established biophysical screening techniques and provide a framework for identifying and characterizing the binding of this fragment to a target protein.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently found in the core of potent kinase inhibitors. Its low molecular weight and high ligand efficiency make it an ideal starting point for FBDD. The substituted analog, this compound, offers specific vectors for chemical elaboration, allowing for the rapid optimization of initial fragment hits into lead compounds. This document details a hypothetical case study of screening this fragment against a Fibroblast Growth Factor Receptor (FGFR), a family of receptor tyrosine kinases implicated in various cancers.

Target Profile: Fibroblast Growth Factor Receptors (FGFRs)

FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is a key driver in numerous cancers, making them attractive targets for therapeutic intervention.[1] The ATP-binding site of kinases is a well-characterized pocket that is often targeted by small molecule inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold is known to interact with the hinge region of the kinase domain, a critical area for ATP binding.

Fragment Profile: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Structure
Rationale for Use in FBDD Low molecular weight, high ligand efficiency, known kinase-binding scaffold, and tractable vectors for chemical synthesis.

Hypothetical Quantitative Data

The following data is hypothetical and for illustrative purposes to guide a typical FBDD campaign.

Table 1: Hypothetical Binding Affinity of this compound against FGFR1 Kinase Domain

AssayParameterValue
Differential Scanning Fluorimetry (DSF)ΔTₘ+3.5 °C
Isothermal Titration Calorimetry (ITC)Kₐ2.5 x 10⁴ M⁻¹
K₋40 µM
ΔH-8.5 kcal/mol
-TΔS-2.3 kcal/mol
Biochemical AssayIC₅₀150 µM

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the FGFR signaling pathway and a typical FBDD workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: FGFR Signaling Pathway.

FBDD_Workflow cluster_screening Hit Identification cluster_characterization Hit Characterization cluster_optimization Lead Optimization FragmentLibrary Fragment Library (incl. 2-chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine) PrimaryScreen Primary Screen (e.g., DSF) FragmentLibrary->PrimaryScreen HitValidation Hit Validation (e.g., NMR, SPR) PrimaryScreen->HitValidation Hits Affinity Affinity & Thermodynamics (ITC) HitValidation->Affinity Structure Structural Biology (X-ray Crystallography) Affinity->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR SAR->FragmentLibrary Iterative Design LeadCompound Lead Compound SAR->LeadCompound

Caption: Fragment-Based Drug Discovery Workflow.

Experimental Protocols

The following are detailed protocols for the screening and characterization of this compound against a kinase target, such as the FGFR1 kinase domain.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Objective: To rapidly identify fragments that bind to and stabilize the target protein.

Materials:

  • Purified FGFR1 kinase domain (e.g., 2 µM final concentration)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well qPCR plates

  • Real-time PCR instrument

Method:

  • Prepare a master mix of FGFR1 kinase domain and SYPRO Orange dye in DSF buffer.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add this compound to the appropriate wells to a final concentration of 200 µM. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tₘ) for each well. A significant positive shift in Tₘ (ΔTₘ) in the presence of the fragment compared to the DMSO control indicates binding and stabilization.

Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy

Objective: To confirm the direct binding of the fragment to the target protein.

Materials:

  • Purified FGFR1 kinase domain (e.g., 10-50 µM final concentration)

  • This compound (e.g., 1 mM final concentration)

  • NMR buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4, 150 mM NaCl)

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

Method:

  • Prepare two samples: one with the FGFR1 kinase domain and the fragment, and a control sample with only the fragment in the NMR buffer.

  • Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton resonances.

  • For the protein-fragment sample, set up the STD experiment. This involves acquiring two spectra: an "on-resonance" spectrum with selective saturation of protein resonances (e.g., at 0 ppm) and an "off-resonance" spectrum with saturation applied at a frequency where no protein or fragment signals are present (e.g., 30 ppm).

  • The difference between the on-resonance and off-resonance spectra yields the STD spectrum.

  • The presence of signals in the STD spectrum corresponding to the protons of this compound confirms its binding to the FGFR1 kinase domain.

Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kₐ/K₋), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the fragment-protein interaction.

Materials:

  • Purified FGFR1 kinase domain (e.g., 20-50 µM in the sample cell)

  • This compound (e.g., 0.5-1 mM in the syringe)

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl), ensuring the buffer for the protein and fragment is identical.

  • Isothermal Titration Calorimeter

Method:

  • Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer.

  • Load the FGFR1 kinase domain solution into the sample cell and the fragment solution into the injection syringe.

  • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Perform a series of small injections (e.g., 2 µL) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • The heat change upon each injection is measured.

  • Integrate the heat data and fit to a suitable binding model (e.g., one-site binding) to determine the Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Protocol 4: Structural Characterization using X-ray Crystallography

Objective: To determine the three-dimensional structure of the fragment bound to the protein, revealing the binding mode and key interactions.

Materials:

  • Highly pure and concentrated FGFR1 kinase domain (e.g., 5-10 mg/mL)

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source recommended)

Method:

  • Crystallization:

    • Set up crystallization trials of the apo-FGFR1 kinase domain using vapor diffusion (sitting or hanging drop) methods.

    • Screen a wide range of crystallization conditions to obtain well-diffracting crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer apo-crystals to a solution containing the fragment (e.g., 1-10 mM) and cryoprotectant for a defined period (minutes to hours).

    • Co-crystallization: Mix the protein with a molar excess of the fragment before setting up crystallization trials.

  • Data Collection:

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the crystal on the X-ray diffractometer and collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known FGFR1 structure.

    • Build the model of the protein-fragment complex into the electron density map and refine the structure.

  • Analysis:

    • Analyze the refined structure to identify the binding site, the orientation of the fragment, and the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions). This information is crucial for the subsequent structure-guided optimization of the fragment.

Conclusion

The fragment this compound represents a valuable starting point for the development of novel kinase inhibitors. The protocols provided herein offer a systematic and robust approach to identify, validate, and characterize its interaction with target proteins like FGFRs. The combination of biophysical screening methods and structural biology is essential for a successful FBDD campaign, enabling the efficient evolution of low-affinity fragments into potent and selective lead compounds.

References

Application Note: Reaction Monitoring of 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Synthesis by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The synthesis of this and related compounds requires careful monitoring to ensure reaction completion, minimize byproduct formation, and optimize yield. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for the real-time monitoring of organic reactions. This application note provides a detailed protocol for the synthesis of this compound and the use of TLC to monitor its formation.

Materials and Methods

Synthesis of this compound

The synthesis of this compound can be achieved via the electrophilic chlorination of 3-methyl-1H-pyrrolo[2,3-b]pyridine using N-chlorosuccinimide (NCS).

Reaction Scheme:

Experimental Protocol:

  • To a solution of 3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion of the reaction, as indicated by TLC, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

TLC Monitoring Protocol

Materials:

  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase (Eluent): A mixture of ethyl acetate (EtOAc) and hexanes. A starting ratio of 20:80 (v/v) is recommended, with the polarity adjusted as needed to achieve optimal separation.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the reaction solvent.

  • Visualization:

    • UV light (254 nm)

    • Potassium permanganate (KMnO4) stain

    • Iodine chamber

Procedure:

  • Spotting: Using a capillary tube, spot the diluted reaction mixture, the starting material (3-methyl-1H-pyrrolo[2,3-b]pyridine), and a co-spot (a mixture of the starting material and the reaction mixture) onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.[1]

    • For further visualization, place the plate in an iodine chamber or dip it into a potassium permanganate stain.

Interpretation of Results:

  • The starting material (3-methyl-1H-pyrrolo[2,3-b]pyridine) is expected to be less polar than the product and will have a higher Retention Factor (Rf) value.

  • The product (this compound) is expected to be more polar due to the introduction of the chlorine atom and will have a lower Rf value.

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

  • The presence of new spots other than the starting material and product may indicate the formation of byproducts.

Results and Discussion

The progress of the chlorination reaction can be effectively monitored using the described TLC protocol. The following table summarizes the expected TLC data.

CompoundExpected Rf Value (20% EtOAc in Hexanes)Visualization Method
3-methyl-1H-pyrrolo[2,3-b]pyridine (Starting Material)~0.5 - 0.6UV, Iodine, KMnO4
This compound (Product)~0.3 - 0.4UV, Iodine, KMnO4
N-Chlorosuccinimide (Reagent)Baseline or very low RfKMnO4
Succinimide (Byproduct)Baseline or very low RfKMnO4

Note: The provided Rf values are estimates and may vary depending on the exact TLC conditions (e.g., plate manufacturer, temperature, chamber saturation). It is crucial to run a standard of the starting material for accurate comparison.

Experimental Workflow and Decision Making

The following diagrams illustrate the experimental workflow for the synthesis and TLC monitoring, and the logical relationships for decision-making based on the TLC results.

experimental_workflow cluster_synthesis Synthesis cluster_monitoring TLC Monitoring cluster_workup Work-up & Purification s1 Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine in solvent s2 Add N-chlorosuccinimide s1->s2 s3 Stir at room temperature s2->s3 m1 Take aliquot of reaction mixture s3->m1 Periodic Sampling m2 Spot on TLC plate (SM, RXN, Co-spot) m1->m2 m3 Develop TLC plate m2->m3 m4 Visualize (UV, Stain) m3->m4 m4->s3 Continue Reaction w1 Quench reaction m4->w1 Reaction Complete w2 Extract product w1->w2 w3 Dry and concentrate w2->w3 w4 Column chromatography w3->w4

Caption: Experimental workflow for the synthesis and TLC monitoring of this compound.

decision_making start Analyze TLC Plate decision1 Is starting material spot present? start->decision1 decision2 Are there significant byproduct spots? decision1->decision2 No action1 Continue reaction and monitor decision1->action1 Yes action2 Proceed to work-up decision2->action2 No action3 Optimize reaction conditions (e.g., temperature, stoichiometry) decision2->action3 Yes

Caption: Decision-making process based on TLC analysis for reaction monitoring.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. The detailed protocol provided in this application note allows for the effective tracking of reaction progress, ensuring optimal reaction time and facilitating the identification of potential issues such as incomplete conversion or the formation of impurities. This straightforward and efficient monitoring technique is highly valuable for researchers and professionals in the field of drug discovery and development, contributing to the streamlined synthesis of important pharmaceutical intermediates.

References

Characterization of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine by Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research, using mass spectrometry. The protocol covers sample preparation, instrumentation, and data analysis for both full scan and fragmentation analysis. Expected mass spectral data, including the molecular ion and major fragment ions, are presented in a structured format. A comprehensive experimental workflow is also visualized to guide researchers through the process.

Introduction

This compound, also known as 2-chloro-3-methyl-7-azaindole, belongs to the versatile class of 7-azaindole scaffolds. These structures are of significant interest in drug discovery due to their bioisosteric relationship with purines, making them valuable cores for developing inhibitors of various enzymes and receptors. Accurate mass determination and structural elucidation are critical steps in the synthesis and characterization of novel derivatives of this scaffold. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and providing structural insights through fragmentation analysis. This application note outlines a standard procedure for the analysis of this compound by electron ionization mass spectrometry (EI-MS).

Experimental Protocols

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as recrystallization or column chromatography.

  • Solvent Selection: Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or acetonitrile. The solvent should be of high purity (HPLC or mass spectrometry grade) to avoid background interference.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS analysis, a dilute solution (e.g., 100 µg/mL) is prepared.

Mass Spectrometry Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is recommended.

GC Conditions (for GC-MS):

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Conditions (EI-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Data Analysis
  • Molecular Ion Identification: Identify the molecular ion peak (M⁺˙). The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺˙ peak.

  • Fragmentation Analysis: Analyze the fragmentation pattern to elucidate the structure. Common fragmentation pathways for similar compounds include the loss of a methyl radical (CH₃˙), a chlorine atom (Cl˙), or hydrogen cyanide (HCN).

  • Library Matching: If using GC-MS, the acquired spectrum can be compared against spectral libraries (e.g., NIST, Wiley) for compound identification, although a match for this specific compound may not be available.

Data Presentation

The expected mass spectral data for this compound is summarized in the table below. The molecular formula is C₈H₇ClN₂ and the theoretical monoisotopic molecular weight is 166.03 g/mol .

m/z Relative Intensity (%) Ion Identity Notes
166~60[M]⁺˙Molecular ion containing ³⁵Cl
168~20[M+2]⁺˙Isotopic peak containing ³⁷Cl
151~100[M - CH₃]⁺Loss of a methyl radical (base peak)
131~40[M - Cl]⁺Loss of a chlorine atom
124~30[M - CH₃ - HCN]⁺˙Subsequent loss of hydrogen cyanide

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Purify Compound B Dissolve in Solvent A->B C GC-MS Introduction B->C D Electron Ionization (70 eV) C->D E Mass Scanning (m/z 40-400) D->E F Identify Molecular Ion & Isotope Pattern E->F G Analyze Fragmentation Pattern F->G H Confirm Structure G->H

Caption: Experimental workflow for the mass spectrometric characterization of this compound.

Conclusion

This application note provides a comprehensive protocol for the characterization of this compound using mass spectrometry. The detailed experimental procedures, expected data, and workflow visualization serve as a valuable resource for researchers in synthetic chemistry and drug development, facilitating the unambiguous identification and structural elucidation of this important heterocyclic compound. The presented methodology can be adapted for the analysis of other related 7-azaindole derivatives.

Application Note: Quantitative Analysis of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in various sample matrices.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. The development of a robust and sensitive analytical method is crucial for its accurate quantification in discovery, development, and quality control processes. This document outlines a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of this compound. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, which is a common and effective setup for the analysis of small molecules.[1]

Experimental Protocol

1. Instrumentation and Materials

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]

  • Analytical Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is recommended for good peak shape and separation.[3][4]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (reagent grade).

  • Vials: Amber glass or polypropylene autosampler vials.

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of mobile phase A and mobile phase B.

  • Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, a "dilute and shoot" approach may be sufficient.[5] For more complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interferences.[6][7]

3. LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may require optimization for specific instrumentation and applications.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm[3][4]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C[4]
Injection Volume 5 µL
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Table 4: Quantitative Data Summary for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)167.0132.00.12520
This compound (Qualifier)167.0104.00.12530

Note: The precursor ion corresponds to [M+H]+ for this compound (C8H7ClN2, MW: 166.61). Product ions are hypothetical and would need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation

For use in regulated environments, the method should be validated according to ICH guidelines.[2] Key validation parameters include:

  • Linearity: A calibration curve should be constructed with a minimum of five standards. The correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio, typically 3 for LOD and 10 for LOQ.[3]

  • Accuracy and Precision: Assessed by analyzing replicate samples at multiple concentration levels. The relative standard deviation (%RSD) for precision should be <15%.[3]

Visualizations

G Experimental Workflow A Sample/Standard Preparation (Dissolution and Dilution) B LC Separation (C18 Reversed-Phase) A->B Injection C MS Detection (ESI+, MRM Mode) B->C Elution D Data Acquisition C->D E Data Processing and Quantification D->E

Caption: Experimental workflow for the LC-MS/MS analysis.

G Logical Relationship of Analytical Steps cluster_0 Chromatography cluster_1 Mass Spectrometry LC LC Separation (Purpose: Analyte Isolation) Ionization ESI+ (Purpose: Ion Generation) LC->Ionization Precursor Precursor Ion Selection (Q1) (Purpose: Specificity) Ionization->Precursor Fragmentation Collision Cell (Q2) (Purpose: Structural Confirmation) Precursor->Fragmentation Product Product Ion Detection (Q3) (Purpose: Quantification) Fragmentation->Product

Caption: Logical relationship of the key analytical steps.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of this compound. The use of a C18 column for separation and tandem mass spectrometry for detection ensures high selectivity and reliability. This method can be readily implemented in analytical laboratories for routine analysis and can be adapted for various sample matrices with appropriate sample preparation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering common side reactions during the synthesis of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 2-chloro-3-methyl-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the 7-azaindole ring is sluggish and gives a low yield. What are the potential causes?

A1: Incomplete cyclization is a common issue in azaindole synthesis. This can be due to several factors:

  • Insufficient reaction temperature or time: Ensure your reaction is heated appropriately and for a sufficient duration as dictated by your chosen synthetic route (e.g., Fischer, Madelung, or Bartoli synthesis).

  • Base strength: The choice and stoichiometry of the base are critical for the deprotonation steps required for cyclization. Consider using a stronger base or adjusting the equivalents.

  • Steric hindrance: Bulky groups on your precursors can sterically hinder the intramolecular cyclization.

  • Water content: The presence of water can interfere with organometallic reagents or strong bases often used in these syntheses. Ensure all glassware is dry and use anhydrous solvents.

Q2: I am observing multiple spots on my TLC, even after purification. What are the likely impurities?

A2: The most common impurities are regioisomers formed during substitution reactions on the pyridine ring. Depending on your starting materials and reagents, you may be forming isomers such as 4-chloro-3-methyl- or 6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. Another possibility is the presence of starting materials if the reaction has not gone to completion. In some cases, dimerization of the product can occur under certain conditions.

Q3: My final product seems to have lost the chloro-substituent. How can this happen?

A3: Unintended dechlorination is a known side reaction in pyridine chemistry, especially under reductive conditions.[1][2][3] If your synthesis involves steps like catalytic hydrogenation or the use of reducing agents (e.g., zinc powder), you might be forming 3-methyl-1H-pyrrolo[2,3-b]pyridine as a byproduct. To avoid this, carefully control the reaction conditions and consider using milder reagents if possible.

Troubleshooting Guide for Common Side Reactions

Below is a summary of common side reactions, their potential causes, and suggested solutions.

Side Reaction Potential Cause(s) Suggested Solution(s) Relevant Analytical Data
Formation of Regioisomers - Non-selective chlorination or amination step.- Kinetic vs. thermodynamic control.[4][5]- Optimize reaction temperature and time to favor the desired isomer.- Use regioselective catalysts or directing groups.- Employ a different synthetic route with better inherent regioselectivity.- Compare NMR spectra with known standards for each isomer.- Use LC-MS to identify isomers with the same mass.
Incomplete Cyclization - Insufficient reaction temperature or time.- Inappropriate base strength.- Presence of moisture.- Increase reaction temperature and/or extend the reaction time.- Screen different bases (e.g., NaH, KOtBu, LDA).- Ensure the use of anhydrous solvents and dry glassware.- Look for intermediates in your crude NMR or LC-MS (e.g., open-chain precursors).
Dechlorination - Use of harsh reducing agents.- Presence of catalytic metals (e.g., Palladium) and a hydrogen source.[6]- Use milder reducing agents or stoichiometric control.- Protect the chloro group if possible during reductive steps.- Optimize reaction conditions to minimize contact with hydrogen sources.- Mass spectrometry will show a peak corresponding to the dechlorinated product (M-Cl+H).
Over-chlorination - Excess chlorinating agent.- Reaction temperature is too high.- Use stoichiometric amounts of the chlorinating agent.- Control the reaction temperature carefully, often requiring cooling.- Mass spectrometry will show peaks corresponding to di- or tri-chlorinated products.

Experimental Protocols

A common route to the 7-azaindole core is a modified Madelung or Fischer indole synthesis. A generalized procedure starting from a substituted aminopyridine is outlined below.

General Protocol for the Synthesis of a 7-Azaindole Derivative

  • N-Acetylation: To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., acetic anhydride or dichloromethane with a base), add the acetylating agent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization: To a solution of the N-acetylated precursor in a high-boiling anhydrous solvent (e.g., N,N-dimethylaniline), add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at an elevated temperature.

  • Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Steps start Start Synthesis reaction_complete Reaction Complete? (TLC/LC-MS) start->reaction_complete product_pure Product Pure? (NMR/LC-MS) reaction_complete->product_pure Yes troubleshoot Troubleshoot Side Reactions reaction_complete->troubleshoot No end Pure Product Obtained product_pure->end Yes product_pure->troubleshoot No isomer Isomeric Impurities Present troubleshoot->isomer dechlorination Dechlorinated Product Detected troubleshoot->dechlorination incomplete Incomplete Cyclization troubleshoot->incomplete optimize_regio Optimize Temp/Time Change Catalyst isomer->optimize_regio Solution optimize_reduct Use Milder Reagents Protect Chloro Group dechlorination->optimize_reduct Solution optimize_cycl Increase Temp/Time Stronger Base incomplete->optimize_cycl Solution optimize_regio->start Retry Synthesis optimize_reduct->start Retry Synthesis optimize_cycl->start Retry Synthesis

Caption: Troubleshooting workflow for identifying and addressing common synthesis issues.

References

Technical Support Center: Synthesis of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: I am experiencing low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield can stem from several factors, from the quality of reagents to the reaction conditions. Here are some common culprits and solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use fresh, anhydrous DMF and high-purity POCl₃. It is recommended to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.

  • Insufficiently Reactive Substrate: The electronic properties of your starting material can significantly impact the reaction's success. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, a gradual increase in temperature (e.g., to 70-80 °C) might be necessary to drive it to completion.[1]

  • Product Decomposition During Work-up: The product may be sensitive to the work-up conditions. Ensure that the quenching step is performed carefully, for instance, by pouring the reaction mixture onto crushed ice and neutralizing with a base at a low temperature.

Q2: I am observing the formation of multiple side products. How can I improve the selectivity of the reaction?

A2: The formation of side products is a common challenge in heterocyclic synthesis. Here are some strategies to enhance selectivity:

  • Optimize Reagent Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes lead to undesired side reactions. Carefully optimize the molar ratio of your substrate to the Vilsmeier reagent.

  • Control Reaction Temperature: Temperature control is crucial. Running the reaction at a lower temperature may help to minimize the formation of side products. Conversely, if the desired reaction is slow, a carefully controlled increase in temperature might be needed, but be aware that this can also accelerate side reactions.

  • Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Column chromatography using a carefully selected eluent system is often effective.

Q3: I am having difficulty with the purification of the final product. What are the recommended methods?

A3: Purification of nitrogen-containing heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can be effective.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified and extracted with an organic solvent.

Q4: What are the key considerations for the chlorination step?

A4: The chlorination of the pyrrolo[2,3-b]pyridine core is a critical step.

  • Choice of Chlorinating Agent: Various chlorinating agents can be used, such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). The choice of reagent can influence the regioselectivity and yield. POCl₃ is often used in Vilsmeier-Haack type reactions.

  • Reaction Temperature: The reaction temperature for chlorination needs to be carefully controlled to avoid over-chlorination or decomposition. Temperatures can range from 0 °C to reflux, depending on the reactivity of the substrate and the chlorinating agent.[3]

  • Solvent: The choice of solvent is also important. Aprotic solvents such as DMF, chloroform, or dichloromethane are commonly used.

Data Presentation

Table 1: General Reaction Parameters for Vilsmeier-Haack Formylation

ParameterRecommended Range/ConditionNotes
Reagents POCl₃, Anhydrous DMFUse fresh, high-purity reagents.
Temperature 0 °C to 80 °CStart at low temperatures and increase if the reaction is sluggish.[1][4]
Reaction Time 2 to 24 hoursMonitor by TLC to determine completion.[1]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent moisture contamination.
Work-up Quench with ice/water, neutralize with basePerform at low temperatures to avoid product degradation.

Table 2: Chlorination Conditions for Heterocyclic Compounds

Chlorinating AgentSubstrate TypeSolventTemperatureYield (%)Reference
POCl₃ / PCl₅2-alkoxy-5-alkoxymethyl-pyridine-Reflux45[3]
MsCl / DMF1H-pyrrolo[2,3-b]pyridine-N-oxidesDMFNot specifiedModerate to good[5]
NCS / TMSClImidazo[1,2-a]pyridinesNot specifiedNot specifiedModerate to good[5]

Experimental Protocols

Protocol 1: Synthesis of 2-formyl-3-methyl-1H-pyrrolo[2,3-b]pyridine via Vilsmeier-Haack Reaction

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization: Neutralize the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide while keeping the temperature below 20 °C.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Chlorination of 2-formyl-3-methyl-1H-pyrrolo[2,3-b]pyridine

Note: This is a generalized protocol and may require optimization.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the 2-formyl-3-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.

  • Chlorination: Add a chlorinating agent such as N-chlorosuccinimide (NCS, 1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat as required. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

Visualizations

SynthesisWorkflow Start 3-methyl-1H-pyrrolo[2,3-b]pyridine Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Intermediate 2-formyl-3-methyl-1H- pyrrolo[2,3-b]pyridine Vilsmeier->Intermediate Chlorination Chlorination (e.g., NCS) Intermediate->Chlorination Purification Purification (Chromatography/ Recrystallization) Chlorination->Purification Product 2-chloro-3-methyl-1H- pyrrolo[2,3-b]pyridine Purification->Product

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield Issue CheckReagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time) Start->CheckConditions CheckWorkup Evaluate Work-up Procedure (Quenching, pH) Start->CheckWorkup UseAnhydrous Use fresh, anhydrous reagents. Run under inert atmosphere. CheckReagents->UseAnhydrous Moisture suspected OptimizeTemp Optimize temperature and reaction time via TLC monitoring. CheckConditions->OptimizeTemp Incomplete reaction GentleWorkup Perform work-up at low temp. Careful pH adjustment. CheckWorkup->GentleWorkup Product degradation

Caption: Troubleshooting decision tree for low yield issues.

References

minimizing byproduct formation in Suzuki coupling of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Suzuki coupling of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Suzuki coupling of this compound?

A1: The primary byproducts encountered are typically:

  • Homocoupling Product: Formation of a biaryl compound from the coupling of two boronic acid or ester molecules. This is often promoted by the presence of oxygen or Pd(II) species.[1][2][3]

  • Dehalogenation Product: Replacement of the chlorine atom on the pyrrolo[2,3-b]pyridine core with a hydrogen atom. This can occur via side reactions involving the palladium catalyst.[3][4][5]

  • Protodeborylation Product: Replacement of the boronic acid/ester group on the coupling partner with a hydrogen atom, particularly in the presence of aqueous bases.[2]

Q2: Why is my reaction showing a low yield of the desired coupled product?

A2: Low yields can stem from several factors. The 2-chloro-7-azaindole core can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to deactivation.[2][6] Inefficient oxidative addition of the C-Cl bond is another common hurdle.[2]

Q3: How does the choice of palladium catalyst affect byproduct formation?

A3: The palladium source is critical. Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it bypasses the need for an in-situ reduction step, which can be a source of homocoupling if inefficient.[7] If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, ensuring efficient reduction to the active Pd(0) species is crucial to minimize side reactions.[1][3]

Q4: What is the role of the base in this reaction, and how does it influence byproducts?

A4: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][8][9] The choice and stoichiometry of the base can significantly impact the reaction's outcome.[10][11] An unsuitable base can lead to poor yields or promote side reactions like protodeboronation.[2]

Q5: Can the reaction temperature be optimized to reduce byproducts?

A5: Yes, temperature is a critical parameter. While higher temperatures can facilitate the challenging oxidative addition of the C-Cl bond, they can also increase the rate of side reactions.[2][12] Careful optimization is necessary to find a balance between efficient coupling and minimal byproduct formation.[13]

Troubleshooting Guides

Issue 1: Significant Homocoupling of the Boronic Acid Reagent
Potential Cause Recommended Solution
Presence of dissolved oxygenThoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][7]
Inefficient reduction of Pd(II) precatalystConsider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). If using a Pd(II) source, ensure efficient precatalyst activation.[3][7]
Inappropriate ligandUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the reductive elimination step, reducing the lifetime of intermediates prone to side reactions.[7]
Issue 2: Formation of Dehalogenated 2-methyl-1H-pyrrolo[2,3-b]pyridine
Potential Cause Recommended Solution
Sub-optimal ligand choiceEmploy bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can promote the desired cross-coupling pathway over dehalogenation.[2]
Reaction temperature is too highLower the reaction temperature and monitor the reaction progress over a longer period.[2]
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, 2-MeTHF).
Issue 3: Low or No Conversion of Starting Material
Potential Cause Recommended Solution
Inactive catalyst system for the C-Cl bondSwitch to a more active catalyst system. For 2-chloropyridine derivatives, highly active catalysts often involve bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2]
Insufficient reaction temperatureGradually increase the reaction temperature. Chloropyridines often require higher temperatures for efficient oxidative addition.[2]
Inappropriate baseUse a stronger, non-nucleophilic base. K₃PO₄ is often effective for challenging Suzuki couplings.[2]
Catalyst deactivation by pyridine nitrogenThe use of bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and should be optimized for specific substrates and desired outcomes.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-formed catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a pre-formed catalyst, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid reagent, the base, and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data to illustrate the impact of varying reaction parameters on the yield of the desired product and the formation of major byproducts.

Table 1: Effect of Catalyst and Ligand on Reaction Outcome

Catalyst (2 mol%)Ligand (4 mol%)Base (K₃PO₄)Temp (°C)Yield (%)Homocoupling (%)Dehalogenation (%)
Pd(OAc)₂PPh₃2.0 equiv100451510
Pd(OAc)₂XPhos2.0 equiv10085<5<5
Pd(PPh₃)₄-2.0 equiv1007087
XPhos Pd G3-2.0 equiv10092<2<3

Table 2: Effect of Base on Reaction Outcome

CatalystLigandBase (2.5 equiv)Temp (°C)Yield (%)Homocoupling (%)Dehalogenation (%)
Pd(OAc)₂SPhosNa₂CO₃11060108
Pd(OAc)₂SPhosK₃PO₄11088<5<5
Pd(OAc)₂SPhosCs₂CO₃11091<3<4
Pd(OAc)₂SPhosK₂CO₃11055129

Table 3: Effect of Temperature on Reaction Outcome

CatalystLigandBase (K₃PO₄)Temp (°C)Yield (%)Homocoupling (%)Dehalogenation (%)
XPhos Pd G3-2.0 equiv8075<28
XPhos Pd G3-2.0 equiv10092<2<3
XPhos Pd G3-2.0 equiv12085510

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Desired Product Reductive_Elimination->Ar-Ar' Ar-X 2-chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine Ar-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid/ Ester Base Base Ar'-B(OR)2->Base Base->Transmetalation Activates

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or High Byproducts Check_Degassing Sufficient Degassing? Start->Check_Degassing Improve_Degassing Improve Degassing (Ar sparge, F-P-T) Check_Degassing->Improve_Degassing No Check_Catalyst Optimal Catalyst/ Ligand? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Screen_Catalysts Screen Catalysts/Ligands (e.g., XPhos, SPhos) Check_Catalyst->Screen_Catalysts No Check_Base Optimal Base? Check_Catalyst->Check_Base Yes Screen_Catalysts->Check_Base Screen_Bases Screen Bases (K3PO4, Cs2CO3) Check_Base->Screen_Bases No Check_Temp Optimal Temperature? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Optimize_Temp Optimize Temperature (80-120°C range) Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Optimize_Temp->Success

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

troubleshooting low yield in Buchwald-Hartwig amination of 2-chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield in Buchwald-Hartwig amination of 2-chloropyridines.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of 2-chloropyridine resulting in a low or no yield?

Low or no conversion in the amination of 2-chloropyridines is a common issue primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1] Another significant challenge is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting its activity.[2]

Key factors to investigate first include:

  • Catalyst System: Ensure the palladium source is active and the ligand is appropriate for activating C-Cl bonds.

  • Reaction Conditions: Verify that the temperature is optimal and a strictly inert atmosphere is maintained.

  • Reagents: Check the purity and dryness of the solvent, base, and amine.

Q2: What are the most effective ligands for the amination of 2-chloropyridines?

The choice of ligand is critical for a successful reaction. Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond and stabilizing the palladium catalyst. Standard ligands like PPh₃ are often ineffective.[1] Sterically hindered biarylphosphine ligands are highly recommended.

Table 1: Ligand Selection Guide for Amination of 2-Chloropyridines

Ligand FamilySpecific ExamplesKey Features
Buchwald LigandsRuPhos, BrettPhos, SPhos, XPhosBulky and electron-rich, accelerate reductive elimination, minimizing side reactions.[1][3]
Hartwig LigandsJosiphos-typeFerrocene-based, effective for challenging substrates.[1][4]
Other LigandsXantphosCan influence regioselectivity in dichloropyridines.[2][4]

Q3: I am observing a significant amount of hydrodehalogenation. How can this side reaction be minimized?

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction.[1] It often occurs when the desired reductive elimination to form the C-N bond is slow.

To suppress hydrodehalogenation:

  • Ligand Selection: Employ bulky, electron-rich ligands like RuPhos or SPhos that promote rapid reductive elimination.[1][3]

  • Base Purity: Use a high-purity, anhydrous base. Traces of moisture or hydroxide in bases like NaOtBu can worsen the issue.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can favor the desired amination pathway.[1]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[1]

Q4: How can I achieve regioselective amination on a dichloropyridine, for example, 2,4-dichloropyridine?

Achieving regioselectivity can be challenging. Generally, the chlorine at the 2-position of the pyridine ring is more electronically activated and susceptible to oxidative addition than the one at the 4-position.[1][4]

Factors influencing regioselectivity include:

  • Catalyst Control: The choice of ligand can strongly influence the reaction site. For instance, a Xantphos-based catalyst has been shown to favor amination at the C2 position with high selectivity.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the more reactive site. A highly regioselective amination at C2 can be achieved first, allowing for a subsequent reaction at C4 at a higher temperature.[4]

Troubleshooting Guide

Problem: Low or No Product Formation

This workflow outlines a systematic approach to troubleshooting low yields.

G cluster_0 cluster_1 Catalyst System Checks cluster_2 Reaction Condition Checks cluster_3 Reagent Checks start Low/No Product catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Assess Reaction Conditions catalyst->conditions palladium_source Use a reliable Pd precatalyst (e.g., G3/G4 palladacycle). Avoid Pd(OAc)₂ if possible. catalyst->palladium_source reagents Step 3: Check Reagents conditions->reagents temperature Increase temperature (typically 80-110 °C). conditions->temperature optimization Step 4: Systematic Optimization reagents->optimization base_selection Use a strong, non-nucleophilic base (NaOtBu is common). Ensure base is anhydrous. reagents->base_selection ligand_choice Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos). catalyst_loading Increase catalyst loading (up to 5 mol%). atmosphere Ensure a strictly inert atmosphere (Ar or N₂). solvent_purity Use dry, degassed solvents. amine_purity Check purity of the amine. solubility Screen alternative solvents if reagents are not dissolving (e.g., CPME, t-AmOH).

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Problem: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a fine black precipitate indicates that the active Pd(0) catalyst has crashed out of the catalytic cycle.[2]

Table 2: Troubleshooting Catalyst Decomposition

Potential CauseRecommended Solution
High Temperature Prolonged heating above 120 °C can lead to thermal decomposition. Lower the temperature to 80–90 °C and increase the reaction time.[2]
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere using degassed solvents.[1]
Inappropriate Ligand The ligand may not be effectively stabilizing the palladium center. Switch to a more robust, sterically hindering ligand.

Problem: Reagent Insolubility

Poor solubility of starting materials or the base is a frequent cause of failed reactions.[1]

  • Solvent Screening: While toluene and 1,4-dioxane are common, consider other solvents like CPME, t-AmOH, or DMF.[1] For inorganic bases like K₃PO₄ or Cs₂CO₃ that have poor solubility in non-polar solvents, a more polar solvent or a solvent mixture may be necessary.[1]

  • Agitation: For heterogeneous mixtures, ensure vigorous stirring to prevent dense inorganic bases from settling at the bottom of the reaction vessel.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In an oven-dried Schlenk tube or reaction vial, add the 2-chloropyridine derivative, palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Visualization

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

G Pd(0)L Pd(0)L Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Pd(0)L->Pd(II)(Ar)(X)L Oxidative Addition (Ar-X) Pd(II)(Ar)(NR'R'')L Pd(II)(Ar)(NR'R'')L Pd(II)(Ar)(X)L->Pd(II)(Ar)(NR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Pd(II)(Ar)(NR'R'')L->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Palladium-Catalyzed Reactions of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of palladium-catalyzed reactions?

A1: Hydrodehalogenation is a common side reaction in which the chloro group on the this compound is replaced by a hydrogen atom instead of the intended coupling partner.[1] This leads to the formation of the undesired byproduct 3-methyl-1H-pyrrolo[2,3-b]pyridine, which reduces the yield of your target molecule and complicates purification.[1][2]

Q2: What are the primary causes of dehalogenation in my reaction?

A2: Dehalogenation is primarily caused by factors that promote the formation of palladium-hydride (Pd-H) species.[1] This can occur if the desired cross-coupling reaction is slow, allowing side reactions to become more prominent.[2] Key contributing factors include:

  • Presence of Hydride Sources: Solvents like alcohols or DMF, amine bases, or even trace amounts of water can act as hydride donors.[2][3]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand significantly influence the rates of the desired catalytic steps versus the undesired dehalogenation pathway.[2]

  • Base Selection: The type and strength of the base can affect the reaction pathway, with some bases promoting the formation of Pd-H species.[2][4]

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling reaction.[2]

Q3: How can I detect and quantify the amount of dehalogenated byproduct?

A3: You can detect and quantify the dehalogenated byproduct by analyzing the crude reaction mixture using standard analytical techniques. A common and effective method is Gas Chromatography-Mass Spectrometry (GC-MS). By adding a known amount of an internal standard to an aliquot of your reaction mixture, you can determine the relative amounts of your desired product and the dehalogenated side-product, allowing you to calculate the product-to-byproduct ratio.[1] Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also excellent tools for monitoring the reaction progress and identifying the formation of byproducts.[2]

Troubleshooting Guide: Preventing Dehalogenation

Issue 1: I am observing a significant amount of the dehalogenated byproduct, 3-methyl-1H-pyrrolo[2,3-b]pyridine, in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I minimize it?

Answer: This is a common issue, especially with electron-rich heteroaryl chlorides. The key is to promote the rate of the desired C-C bond formation to outcompete the dehalogenation pathway. Here is a systematic approach to troubleshoot this problem:

  • Ligand Selection: The choice of ligand is critical. For heteroaryl chlorides, bulky and electron-rich phosphine ligands are often effective as they promote the reductive elimination step of the catalytic cycle.[5]

    • Recommendation: Switch to ligands such as SPhos, XPhos, or other bulky biarylphosphine ligands.[1][6] These have been shown to be successful in coupling reactions of similar N-heterocycles.[7]

  • Base Selection: Strong bases can sometimes accelerate dehalogenation.

    • Recommendation: If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]

  • Solvent Choice: Solvents can be a source of hydrides, which leads to dehalogenation.

    • Recommendation: Avoid solvents known to promote hydrodehalogenation, such as DMF and alcohols.[1] Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[2][8]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired coupling over the dehalogenation side reaction.[1]

    • Recommendation: Attempt the reaction at the lowest temperature that allows for efficient coupling.

Issue 2: My Buchwald-Hartwig amination of this compound is primarily yielding the dehalogenated starting material. What adjustments should I make?

Answer: Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination is a frequent challenge. The principles of optimizing the catalyst, ligand, and base are also applicable here.

  • Ligand Selection: For Buchwald-Hartwig reactions, specific bulky biarylphosphine ligands are preferred to accelerate the desired C-N bond formation.[2]

    • Recommendation: Employ ligands such as Xantphos or DavePhos.[2] These ligands can speed up the rate of reductive elimination to form the C-N bond, which can outcompete the hydrodehalogenation pathway.[2]

  • Base Choice: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations, but their choice can be critical.

    • Recommendation: While sodium tert-butoxide (NaOtBu) is a common and often effective base, if significant dehalogenation is observed, consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).[2][9]

  • Catalyst Pre-activation: Ensuring the generation of the active LPd(0) species is crucial.

    • Recommendation: Use a well-defined palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, to ensure efficient and clean generation of the active catalyst.

Issue 3: My reaction is sluggish, and when I increase the temperature to force it to completion, I see more dehalogenation. What can I do?

Answer: This indicates that the activation energy for dehalogenation might be comparable to or lower than that of your desired reaction at higher temperatures.

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve the reaction rate without significantly increasing side reactions.[10]

  • Use a More Active Ligand: As discussed previously, switching to a more electron-rich and sterically hindered ligand can accelerate the reaction at lower temperatures.

  • Consider Microwave Heating: Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and for shorter reaction times, potentially reducing the extent of dehalogenation.[11]

Data Presentation: Influence of Reaction Parameters on Dehalogenation

The following table summarizes general trends observed for minimizing dehalogenation in palladium-catalyzed cross-coupling reactions of heteroaryl chlorides. The data is illustrative and compiled from established principles in the literature.[2] Actual results will depend on the specific substrates and reaction conditions.

ParameterCondition A (High Dehalogenation)Condition B (Low Dehalogenation)Rationale
Ligand PPh₃ (less bulky)XPhos or SPhos (bulky, electron-rich)Bulky, electron-rich ligands promote reductive elimination of the desired product.[1]
Base NaOtBu or other strong alkoxidesK₃PO₄ or Cs₂CO₃ (weaker, inorganic)Weaker inorganic bases are less likely to promote the formation of Pd-H species.[1][2]
Solvent DMF or Isopropanol (protic/hydride source)Toluene or Dioxane (aprotic, non-polar)Aprotic, non-polar solvents are less likely to act as hydride donors.[1][2]
Temperature 120 °C80 °CLower temperatures can disfavor the dehalogenation pathway relative to the desired coupling.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Optimized to Minimize Dehalogenation):

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[7]

  • Add the degassed solvent (e.g., toluene or a dioxane/water mixture).[7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound (Optimized to Minimize Dehalogenation):

  • To a dry reaction vessel, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%).

  • Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., LiHMDS or K₃PO₄, 1.5-2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed anhydrous solvent (e.g., toluene or THF).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the dehalogenation of this compound in palladium-catalyzed cross-coupling reactions.

G start Start: Dehalogenation Observed in Cross-Coupling Reaction check_ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich phosphine (e.g., XPhos, SPhos)? start->check_ligand change_ligand Action: Switch to a bulky, electron-rich phosphine ligand. check_ligand->change_ligand No check_base Step 2: Evaluate Base Is it a weaker, inorganic base (e.g., K3PO4, Cs2CO3)? check_ligand->check_base Yes change_ligand->check_base change_base Action: Switch to K3PO4 or Cs2CO3. Avoid strong organic bases. check_base->change_base No check_solvent Step 3: Evaluate Solvent Is it an aprotic, non-polar solvent (e.g., Toluene, Dioxane)? check_base->check_solvent Yes change_base->check_solvent change_solvent Action: Switch to Toluene or Dioxane. Avoid DMF and alcohols. check_solvent->change_solvent No check_temp Step 4: Evaluate Temperature Is the reaction run at the lowest effective temperature? check_solvent->check_temp Yes change_solvent->check_temp lower_temp Action: Screen lower temperatures (e.g., decrease from 110°C to 80°C). check_temp->lower_temp No end_success Success: Dehalogenation Minimized check_temp->end_success Yes end_fail Further Optimization Needed: Consider catalyst loading, pre-catalysts, or reagent purity. lower_temp->end_fail

Caption: Troubleshooting workflow for minimizing dehalogenation.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of 1H-pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold, a core structure in numerous pharmaceuticals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the functionalization of 7-azaindoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Halogenation, Nitration)

Q1: I am attempting an electrophilic bromination of 1H-pyrrolo[2,3-b]pyridine and obtaining a mixture of isomers, primarily at the C3 and other positions. How can I improve C3 selectivity?

Possible Causes & Solutions:

  • High Reactivity of the Pyrrole Ring: The pyrrole moiety is electron-rich and highly susceptible to electrophilic attack, with the C3 position being the most electronically favored. However, harsh reaction conditions can lead to over-reaction and loss of selectivity.

  • Solution 1: Milder Halogenating Agents: Instead of using harsh reagents like Br₂ in strong acids, consider using milder sources of electrophilic halogens. N-halosuccinimides (NCS, NBS, NIS) often provide better regioselectivity. For iodination, a combination of I₂ and a base like KOH in DMF has been shown to be highly selective for the C3 position.[1]

  • Solution 2: N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group, such as a sulfonyl group (e.g., tosyl), can modulate the electron density of the pyrrole ring, leading to improved regioselectivity in some cases.[2][3][4]

  • Solution 3: Reaction Conditions: Temperature and solvent can play a crucial role. Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product.

Q2: My Friedel-Crafts acylation is giving low yields and a mixture of N-acylated and C3-acylated products. What can I do?

Possible Causes & Solutions:

  • Competing N-Acylation: The pyrrole nitrogen is nucleophilic and can compete with the C3 position for the acylating agent.

  • Solution: Use of Excess Lewis Acid: Employing an excess of a Lewis acid, such as AlCl₃, can coordinate to both the pyridine and pyrrole nitrogens, deactivating them towards acylation and promoting electrophilic attack at the C3 position.[5] A procedure using excess AlCl₃ in CH₂Cl₂ has been shown to effectively yield C3-acylated azaindoles.[5]

Issue 2: Challenges in C-H Functionalization

Q3: I am trying to perform a direct C-H arylation on my 7-azaindole, but the reaction is sluggish and provides a mixture of C2 and C3 isomers. How can I control the regioselectivity?

Possible Causes & Solutions:

  • Catalyst and Ligand Choice: The regioselectivity of palladium-catalyzed direct C-H arylations is highly dependent on the catalyst, ligands, and reaction conditions.

  • Solution for C2-Arylation: For C2-selective arylation of N-H or N-substituted 7-azaindoles, palladium catalysts are often employed. Mechanistic studies on indoles suggest that an electrophilic palladation at C3 followed by a 1,2-migration can lead to the C2-arylated product.[6][7]

  • Solution for C3-Arylation: For C3-selective alkenylation, a palladium-catalyzed process using Pd(OAc)₂ with PPh₃ as a ligand and Cu(OTf)₂ as a co-catalyst under an oxygen atmosphere has been reported to be effective at room temperature.

  • N-Protection Strategy: The use of an N-sulfonyl protecting group can influence the outcome of C-H functionalization reactions, sometimes favoring C3-sulfenylation.[2][3][4]

Q4: My directed ortho-metalation (DoM) is not proceeding with the desired regioselectivity. What factors should I consider?

Possible Causes & Solutions:

  • Choice of Directing Group (DG): The effectiveness and regiochemical outcome of DoM are critically dependent on the directing group.

  • Solution: Strategic Placement of DGs: A carbamoyl group can be used as a "dancing" directing group. By placing it on N7, metalation can be directed to the C6 position. Subsequent migration of the carbamoyl group to N1 allows for a second metalation event at the C2 position, enabling iterative functionalization.[8][9]

  • Base and Solvent Effects: The choice of base (e.g., n-BuLi, s-BuLi, LDA) and solvent (e.g., THF, Et₂O) can significantly impact the efficiency and selectivity of lithiation. For pyridine-containing systems, non-nucleophilic bases like LDA or LiTMP are often preferred to avoid addition to the C=N bond.[10][11]

  • Temperature Control: Lithiated intermediates can be unstable. Maintaining very low temperatures (typically -78 °C) throughout the process is crucial to prevent decomposition and side reactions.

Quantitative Data on Regioselectivity

The following tables summarize quantitative data for various regioselective functionalization reactions of 1H-pyrrolo[2,3-b]pyridines.

Table 1: Regioselective C3-Arylation via Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)6085[6]
24-Methylphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)6089[6]
33-Methylphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)6093[6]
44-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)6093[6]
54-Fluorophenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)6079[6]

Table 2: Regioselective C3-Acylation using Friedel-Crafts Conditions

EntryAcyl ChlorideLewis AcidSolventTempYield (%)Reference
1Acetyl chlorideAlCl₃ (excess)CH₂Cl₂RTGood[5]
2Benzoyl chlorideAlCl₃ (excess)CH₂Cl₂RTGood[5]

Table 3: Regioselective C-H Sulfenylation of N-Sulfonyl-7-azaindoles

| Entry | N-Protecting Group | Sulfonyl Chloride | Promoter | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Tosyl | Benzenesulfonyl chloride | TBAI | Dioxane | 80 | 91 |[2] | | 2 | Phenylsulfonyl | Benzenesulfonyl chloride | TBAI | Dioxane | 80 | 86 |[2] | | 3 | 2-Naphthylsulfonyl | Benzenesulfonyl chloride | TBAI | Dioxane | 80 | 78 |[2] | | 4 | Methylsulfonyl | Benzenesulfonyl chloride | TBAI | Dioxane | 80 | 54 |[2] |

Experimental Protocols

Protocol 1: General Procedure for C3-Arylation of N-Protected 3-Iodo-7-azaindole via Suzuki-Miyaura Coupling

This protocol is adapted from Kumar, A. et al., ACS Omega, 2023.[6]

  • Reaction Setup: In a sealed tube, combine N-protected 3-iodo-7-azaindole (1.0 equiv), the corresponding aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a 1:1 mixture of toluene and ethanol.

  • Reaction Conditions: Heat the reaction mixture at 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C3-Acylation of 7-Azaindoles

This protocol is based on the findings of Cui, J. et al., J. Org. Chem., 2002.[5]

  • Reaction Setup: To a solution of the 7-azaindole (1.0 equiv) in dichloromethane (CH₂Cl₂), add an excess of aluminum chloride (AlCl₃) at room temperature.

  • Reagent Addition: Add the desired acyl chloride (1.0-1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography.

Protocol 3: Regioselective C6-Functionalization via Directed ortho-Metalation (DoM)

This conceptual protocol is based on the "directing group dance" strategy described by Kitching, M. O. et al., Angew. Chem. Int. Ed., 2019.[8][9]

  • N7-Protection/Direction: Protect the N7 position of the 7-azaindole with a carbamoyl directing group (e.g., using diisopropylcarbamoyl chloride).

  • Lithiation: In an anhydrous solvent such as THF, cool the solution to -78 °C under an inert atmosphere. Add a strong lithium base (e.g., LDA or s-BuLi) dropwise.

  • Electrophilic Quench: After stirring for the appropriate time, add the desired electrophile (e.g., an alkyl halide, iodine) at -78 °C and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the C6-functionalized product by column chromatography.

Visualizations: Workflows and Logic Diagrams

The following diagrams, generated using DOT language, illustrate key decision-making processes and experimental workflows for the regioselective functionalization of 1H-pyrrolo[2,3-b]pyridines.

Regioselectivity_Decision_Tree start Desired Functionalization Position? c3_node C3 Position start->c3_node c2_node C2 Position start->c2_node c4_c5_c6_node C4, C5, or C6 Position start->c4_c5_c6_node c3_type Type of Functionalization? c3_node->c3_type c2_type Strategy? c2_node->c2_type c456_type Strategy? c4_c5_c6_node->c456_type c3_electrophilic Electrophilic Substitution (Halogenation, Acylation) c3_type->c3_electrophilic Electrophilic c3_ch_activation C-H Activation (Arylation, Alkenylation) c3_type->c3_ch_activation C-H Activation c3_electrophilic_method Use mild reagents (NBS, I2/KOH) or excess Lewis Acid (AlCl3) c3_electrophilic->c3_electrophilic_method c3_ch_activation_method Use specific Pd catalyst systems (e.g., Pd(OAc)2/PPh3 for alkenylation) c3_ch_activation->c3_ch_activation_method c2_ch_activation Direct C-H Arylation c2_type->c2_ch_activation c2_dom Directed Metalation c2_type->c2_dom c2_ch_activation_method Pd-catalyzed conditions, may involve C3 to C2 migration c2_ch_activation->c2_ch_activation_method c2_dom_method Use N1-directing group (e.g., migrated carbamoyl) c2_dom->c2_dom_method c456_dom Directed Metalation c456_type->c456_dom c456_prefunctionalized Start with Pre-functionalized 7-Azaindole c456_type->c456_prefunctionalized c456_dom_method Requires specific directing group (e.g., N7-carbamoyl for C6) c456_dom->c456_dom_method c456_prefunctionalized_method Suzuki or Buchwald-Hartwig coupling on halo-azaindole c456_prefunctionalized->c456_prefunctionalized_method

Caption: Decision tree for selecting a regioselective functionalization strategy.

DoM_Workflow start Start with 1H-pyrrolo[2,3-b]pyridine protect Install Directing Group (DG) on N1 or N7 start->protect cool Cool to -78 °C under Inert Atmosphere protect->cool add_base Add Strong Lithium Base (e.g., LDA, s-BuLi) cool->add_base deprotonate Directed Deprotonation (ortho to DG) add_base->deprotonate add_electrophile Add Electrophile (E+) deprotonate->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Aqueous Quench (e.g., sat. NH4Cl) warm->quench workup Extraction and Purification quench->workup product Regioselectively Functionalized Product workup->product

Caption: General workflow for directed ortho-metalation (DoM).

Troubleshooting_Flowchart start Poor Regioselectivity in C-H Activation check_catalyst Is the Catalyst/Ligand System Optimal for the Desired Position? start->check_catalyst optimize_catalyst Screen Different Catalysts and Ligands check_catalyst->optimize_catalyst No check_temp Is the Reaction Temperature Too High? check_catalyst->check_temp Yes success Improved Regioselectivity optimize_catalyst->success lower_temp Lower the Reaction Temperature check_temp->lower_temp Yes check_dg Is a Directing Group (DG) Being Used? check_temp->check_dg No lower_temp->success add_dg Consider Installing a DG for a Specific Position check_dg->add_dg No check_protecting_group Is the N-Protecting Group Influencing the Outcome? check_dg->check_protecting_group Yes add_dg->success change_protecting_group Try a Different N-Protecting Group (e.g., Sulfonyl vs. SEM) check_protecting_group->change_protecting_group Yes check_protecting_group->success No change_protecting_group->success

Caption: Troubleshooting flowchart for poor regioselectivity in C-H activation.

References

Technical Support Center: Scale-Up Synthesis of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the laboratory and pilot-plant scale production of this key heterocyclic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the preparation of this compound?

A1: The synthesis of this compound, a 7-azaindole derivative, can be approached through several strategies, often involving the construction of the pyrrole ring onto a pre-existing pyridine core. A common and adaptable method involves a variation of the Bischler-Möhlau indole synthesis or related cyclization reactions. One plausible route starts from a substituted aminopyridine, such as 2-amino-3-methylpyridine, which undergoes cyclization with a suitable C2-synthon. Another approach could involve the use of chloroamino-N-heterocycles.[1]

Q2: We are observing low yields during the cyclization step to form the pyrrolo[2,3-b]pyridine core. What are the potential causes and how can we improve the yield?

A2: Low yields in azaindole synthesis are a frequent challenge, often attributed to the electron-deficient nature of the pyridine ring which can hinder cyclization.[2] Key factors to investigate include:

  • Reaction Temperature: The optimal temperature can be highly substrate-dependent. A systematic screening of temperatures is recommended to find the ideal balance between reaction rate and potential product degradation.

  • Base Strength and Stoichiometry: The choice and amount of base are critical for deprotonation steps. Stronger bases like LDA or NaH might be necessary, but their use can also lead to side reactions if not carefully controlled.

  • Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction kinetics and solubility of intermediates. Aprotic polar solvents like DMF or DMSO are often employed, but a solvent screen is advisable.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to byproducts and lower yields. Ensure all reactants are of high purity before use.

Q3: What are the typical impurities we might encounter during the synthesis and how can they be minimized?

A3: During the synthesis of this compound, several impurities can form, including:

  • Unreacted Starting Materials: Incomplete conversion is a common issue. Monitoring the reaction by TLC or LCMS is crucial to determine the optimal reaction time.

  • Positional Isomers: Depending on the synthetic route, the formation of other pyrrolopyridine isomers is possible.

  • Over-alkylation or Di-alkylation Products: If alkylating agents are used, controlling the stoichiometry and reaction conditions is essential to prevent multiple additions.

  • Hydrolysis Products: The chloro-substituent can be susceptible to hydrolysis under certain work-up or purification conditions, leading to the corresponding hydroxy derivative.

  • Polymeric or Tar-like Materials: These can form at elevated temperatures or in the presence of strong acids or bases.

Minimizing these impurities involves careful control of reaction parameters, use of pure starting materials, and optimization of the work-up procedure.

Q4: What are the recommended methods for the purification of this compound at a larger scale?

A4: Purification of chlorinated azaindoles at scale can be challenging. Common methods include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective and scalable method for achieving high purity. A solvent screen to identify an appropriate system is the first step.

  • Slurry Washes: Washing the crude solid with a solvent in which the impurities are soluble but the product has low solubility can be an effective purification step.

  • Column Chromatography: While effective at the lab scale, column chromatography can be costly and challenging to scale up for large quantities of small molecules. It is typically used as a final polishing step if very high purity is required.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a viable option for removing non-volatile impurities.

Troubleshooting Guides

Guide 1: Low Yield in the Cyclization Step

This guide provides a systematic approach to troubleshooting low yields during the formation of the this compound ring system.

Problem: The yield of the cyclization reaction is below expectations (<50%).

Troubleshooting_Low_Yield start Low Yield in Cyclization check_purity 1. Verify Purity of Starting Materials (NMR, LCMS) start->check_purity impure Impure Starting Materials Detected? check_purity->impure purify_sm Purify Starting Materials (Recrystallization, Chromatography) impure->purify_sm Yes pure Starting Materials are Pure impure->pure No purify_sm->check_purity check_conditions 2. Review Reaction Conditions pure->check_conditions optimize_temp Optimize Temperature (Screen a range, e.g., 80-140 °C) check_conditions->optimize_temp optimize_base Optimize Base (Type and Equivalents) check_conditions->optimize_base optimize_solvent Screen Different Solvents check_conditions->optimize_solvent monitor_reaction 3. Monitor Reaction Progress (TLC, LCMS) optimize_temp->monitor_reaction optimize_base->monitor_reaction optimize_solvent->monitor_reaction incomplete_conversion Incomplete Conversion Observed? monitor_reaction->incomplete_conversion extend_time Extend Reaction Time incomplete_conversion->extend_time Yes degradation Product Degradation Observed? incomplete_conversion->degradation No yield_improved Yield Improved extend_time->yield_improved lower_temp Lower Reaction Temperature degradation->lower_temp Yes degradation->yield_improved No lower_temp->yield_improved

Caption: Troubleshooting workflow for low yield in the cyclization step.

Guide 2: Product Purification Challenges

This guide addresses common issues encountered during the purification of this compound.

Problem: Difficulty in obtaining the desired purity of the final product.

Troubleshooting_Purification start Purification Issues identify_impurities 1. Identify Impurities (LCMS, NMR) start->identify_impurities impurity_type Nature of Impurity? identify_impurities->impurity_type polar_impurities Polar Impurities impurity_type->polar_impurities nonpolar_impurities Non-polar Impurities impurity_type->nonpolar_impurities isomeric_impurities Isomeric Impurities impurity_type->isomeric_impurities recrystallization 2. Attempt Recrystallization polar_impurities->recrystallization slurry_wash 3. Perform Slurry Wash nonpolar_impurities->slurry_wash chromatography 4. Column Chromatography isomeric_impurities->chromatography solvent_screen Perform Solvent Screen recrystallization->solvent_screen oiling_out Product Oiling Out? solvent_screen->oiling_out change_solvent Change Solvent System or Cooling Rate oiling_out->change_solvent Yes successful_recrystallization Successful Recrystallization oiling_out->successful_recrystallization No change_solvent->solvent_screen select_wash_solvent Select Solvent with High Impurity/Low Product Solubility slurry_wash->select_wash_solvent wash_successful Purity Improved? select_wash_solvent->wash_successful wash_successful->chromatography No high_purity_product High Purity Product Obtained wash_successful->high_purity_product Yes optimize_chromatography Optimize Conditions (Eluent, Stationary Phase) chromatography->optimize_chromatography optimize_chromatography->high_purity_product

Caption: Decision tree for troubleshooting purification issues.

Experimental Protocols & Data

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic workflow for the scale-up synthesis of this compound, starting from 2-amino-3-methylpyridine.

Synthetic_Workflow cluster_0 Step 1: Formation of α-haloketone cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification start 2-Amino-3-methylpyridine intermediate1 Reaction with α-bromoacetyl bromide start->intermediate1 haloketone α-Bromo-N-(3-methylpyridin-2-yl)acetamide intermediate1->haloketone cyclization Cyclization (e.g., with POCl3) haloketone->cyclization crude_product Crude this compound cyclization->crude_product purification Recrystallization / Slurry Wash crude_product->purification final_product Pure this compound purification->final_product

Caption: A possible synthetic workflow for this compound.

Table 1: Illustrative Data for Cyclization Reaction Optimization

The following table presents hypothetical data to illustrate the effect of different reaction parameters on the yield of the cyclization step. This data is for illustrative purposes only and may not reflect actual experimental results.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (2.2)DMF1001245
2NaH (2.2)DMF1201258
3NaH (2.2)DMF140852 (degradation observed)
4LDA (2.5)THF70665
5LDA (2.5)Dioxane100862
6KHMDS (2.2)Toluene1101071
Table 2: Illustrative Data for Purification Method Comparison

This table provides a hypothetical comparison of different purification methods for the final product. This data is for illustrative purposes only.

Purification MethodScaleInitial Purity (%)Final Purity (%)Recovery (%)
Column Chromatography10 g85>9975
Recrystallization (Ethanol/Water)100 g8598.588
Slurry Wash (Hexanes)1 kg859592
Recrystallization (Toluene)1 kg9599.290

References

Technical Support Center: Palladium Catalyst Removal from 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium catalysts from reactions involving heterocyclic compounds like this compound?

A1: The most prevalent methods for palladium removal include filtration, adsorption onto activated carbon, and the use of metal scavengers.[1][2][3] Filtration is effective for heterogeneous catalysts like palladium on carbon (Pd/C).[4][5] For homogeneous catalysts, methods like treatment with activated carbon or the use of solid-supported scavengers are more appropriate.[1][6] Other techniques such as chromatography, crystallization, and organic solvent nanofiltration can also be employed.[1][5][7]

Q2: Why can palladium removal be particularly challenging for pyridine-containing compounds?

A2: The nitrogen atom in the pyridine ring of this compound is Lewis basic and can coordinate to the palladium catalyst.[8] This coordination can inhibit the catalyst's activity and make its removal from the reaction mixture more difficult.[8]

Q3: What are palladium scavengers and how do they function?

A3: Palladium scavengers are materials that selectively bind to and remove palladium residues from a solution.[6][9] They are often solid-supported, for instance, silica or polystyrene functionalized with ligands that have a high affinity for palladium, such as thiols or triamines.[10][11] The scavenger is added to the reaction mixture, stirred for a period, and then removed by simple filtration, taking the bound palladium with it.[1][6]

Q4: How can I accurately quantify the amount of residual palladium in my product?

A4: The standard and most reliable methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[12][13][14] These techniques are highly sensitive but require expensive instrumentation.[12][13] For more rapid, in-lab screening of palladium levels to optimize removal processes, fluorescent-based detection kits are also available.[12][13]

Q5: What are the acceptable limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A5: Regulatory bodies have established strict limits for elemental impurities in drug products. Palladium is considered a Class 2B element, and for oral consumption, the limit is typically around 10 ppm.[15] For compounds intended for biological screening, it is recommended to reduce residual palladium levels to below 100 ppm to avoid potential interference with the assays.[14][16]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts and provides actionable solutions.

Problem 1: High levels of residual palladium detected after filtration through Celite.

  • Symptom: The filtrate remains colored, or subsequent analysis (e.g., ICP-MS) shows palladium levels are still unacceptably high.

  • Possible Cause 1: Presence of soluble palladium species. Filtration is primarily effective for removing heterogeneous catalysts (e.g., Pd/C).[2] If homogeneous or colloidal palladium species are present, they will pass through the filter.[2][5]

    • Suggested Solution: Switch to a method suitable for removing soluble palladium, such as treatment with activated carbon or a palladium scavenger.[1][2] A combination of methods, such as initial filtration followed by scavenger treatment, can also be effective.[1]

  • Possible Cause 2: Ineffective filtration technique. The Celite bed may be too thin, not packed properly, or the filter porosity may be too large.[2]

    • Suggested Solution: Ensure the Celite pad is sufficiently thick (1-2 cm) and well-compacted.[2][5] Pre-wetting the Celite pad with the solvent before filtration can improve its efficacy.[2] Consider using a finer porosity filter medium or performing a second filtration.[2]

Problem 2: Significant loss of this compound product during palladium removal.

  • Symptom: The yield of the purified product is substantially lower than expected after treatment with activated carbon or a scavenger.

  • Possible Cause: Non-specific adsorption of the product. Activated carbon, in particular, can have a high surface area and may adsorb the desired product along with the palladium catalyst.[1][17]

    • Suggested Solution:

      • Reduce the amount of adsorbent used to the minimum required for effective palladium removal.[1]

      • Screen different types of activated carbon or various palladium scavengers, as some may exhibit lower non-specific binding.[1]

      • Change the solvent, as this can affect the interaction between your product and the adsorbent.[1]

      • Thoroughly wash the adsorbent with fresh solvent after filtration to recover as much of the product as possible.[1]

      • If product loss remains high, consider alternative purification methods like crystallization.[1]

Problem 3: Palladium scavenger shows low efficiency.

  • Symptom: Residual palladium levels remain high even after treatment with a scavenger resin.

  • Possible Cause 1: Incorrect scavenger selection. The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[2]

    • Suggested Solution: Test a small panel of different scavengers to find the most effective one for your specific reaction conditions.[2] Thiol-based scavengers are often effective for Pd(II).[2]

  • Possible Cause 2: Insufficient scavenger loading or reaction time. The amount of scavenger or the treatment time may not be adequate for complete removal.

    • Suggested Solution: Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst. Optimize the scavenging conditions by increasing the temperature (e.g., to 50 °C) and/or extending the treatment time (e.g., up to 24 hours).[1]

Quantitative Data Summary

The efficiency of various palladium removal methods is summarized below. The exact performance will depend on the specific reaction conditions.

Removal MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)Removal EfficiencyNotes
Activated Carbon 300 - 1000< 50VariableCost-effective, but can lead to product loss through non-specific adsorption.[1][17]
Thiol-Based Scavengers 500 - 800< 10> 98%Highly effective for both Pd(0) and Pd(II).[6]
Biotage® MP-TMT Scavenger ~1200< 10> 99%A macroporous polystyrene-based scavenger with high loading capacity.[1]
Filtration (for Pd/C) > 5000< 100> 98%Effective for heterogeneous catalysts; may not remove soluble palladium.[4][16]
Crystallization 300< 1> 99%Can be very effective but is dependent on the solubility properties of the product and impurities.[17]

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

  • Prepare the Solution: Dissolve the crude product containing this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate).

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1] The optimal time should be determined experimentally.

  • Filter through Celite: Prepare a pad of Celite (1-2 cm thick) in a Büchner funnel and filter the mixture to remove the activated carbon.[1] Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[1]

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[1]

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the purified product.

  • Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.[1]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)

  • Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in an appropriate organic solvent (e.g., THF, DCM).[1]

  • Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst used.[1]

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[1]

  • Filter the Resin: Filter the mixture through a pad of Celite or a suitable filter to remove the solid-supported scavenger.[1]

  • Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]

  • Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.[1]

Visualizations

G start Reaction Mixture containing This compound and Palladium Catalyst catalyst_type Is the Palladium Catalyst Homogeneous or Heterogeneous? start->catalyst_type heterogeneous Filtration through Celite/Filter Aid catalyst_type->heterogeneous Heterogeneous (e.g., Pd/C) homogeneous Select Scavenging Method catalyst_type->homogeneous Homogeneous/Soluble analysis Analyze Filtrate for Residual Palladium (ICP-MS) heterogeneous->analysis scavenger Solid-Supported Scavenger (e.g., Thiol-based) homogeneous->scavenger High Selectivity Needed carbon Activated Carbon Treatment homogeneous->carbon Cost-Effective Option scavenger->analysis carbon->analysis pass Palladium Levels Acceptable? analysis->pass end Purified Product pass->end Yes reprocess Re-process with Alternative Method or Optimized Conditions pass->reprocess No reprocess->homogeneous

Caption: Decision tree for selecting a suitable palladium removal method.

G start Crude Reaction Mixture dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Scavenger (e.g., Activated Carbon, Resin) dissolve->add_scavenger stir Stir at RT or Elevated Temp (4-16 hours) add_scavenger->stir filter Filter to Remove Solid Scavenger/Carbon stir->filter wash Wash Filter Cake with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate product Purified Product concentrate->product analyze QC: Analyze for Residual Pd (ICP-MS) product->analyze

Caption: General experimental workflow for palladium catalyst removal.

G start Initial Palladium Removal Attempt Fails (Pd levels > acceptable limit) symptom1 High Pd after Filtration? start->symptom1 symptom2 Low Scavenger Efficiency? start->symptom2 symptom3 High Product Loss? start->symptom3 cause1 Soluble Pd Species Present symptom1->cause1 Yes cause2a Incorrect Scavenger Type symptom2->cause2a Yes cause2b Suboptimal Conditions symptom2->cause2b cause3 Non-specific Adsorption symptom3->cause3 Yes solution1 Use Scavenger or Activated Carbon cause1->solution1 solution2a Screen Different Scavengers cause2a->solution2a solution2b Increase Time, Temp, or Scavenger Amount cause2b->solution2b solution3 Reduce Adsorbent Amount, Change Solvent, or Thoroughly Wash Adsorbent cause3->solution3

Caption: Troubleshooting decision tree for palladium removal issues.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-chloropyridines. The choice of base is a critical parameter influencing reaction success, and this guide offers insights into its effects.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of 2-chloropyridines, with a focus on the role of the base.

Question 1: Why is my Suzuki-Miyaura coupling reaction with a 2-chloropyridine substrate resulting in a low yield?

Answer: Low yields with 2-chloropyridines are a common challenge and can be attributed to several factors:

  • Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond in 2-chloropyridines is stronger than the corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult.[1] This often requires more reactive catalyst systems and higher temperatures.[2]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[3] The use of bulky, electron-rich ligands can help mitigate this issue.[2]

  • Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[2] The strength and solubility of the base are critical. For challenging couplings like those with 2-chloropyridines, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective.[2]

  • Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, and it can be exacerbated by the presence of water and certain bases.[1]

Question 2: I am observing significant side products, such as protodeboronation and homocoupling. How can these be minimized?

Answer: The formation of side products is a frequent issue. Here are some strategies to minimize them:

  • To Minimize Protodeboronation:

    • Choice of Base: The base can influence the rate of protodeboronation.[1] Screening different bases is recommended.

    • Anhydrous Conditions: Using anhydrous solvents can reduce this side reaction.[1]

    • Stable Boron Reagents: Consider using more stable boron reagents like pinacol esters or trifluoroborate salts, which are less prone to protodeboronation.[2]

  • To Minimize Homocoupling:

    • Inert Atmosphere: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[2] It is crucial to thoroughly degas solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]

    • Catalyst Choice: This side reaction can be catalyzed by palladium. Using an efficient pre-catalyst system can help reduce homocoupling.[2]

Question 3: My 2-chloropyridine starting material remains largely unreacted. What adjustments can I make?

Answer: Unreacted starting material often points to issues with the oxidative addition step. Consider the following adjustments:

  • Catalyst System: Employ highly active catalyst systems. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][2]

  • Reaction Temperature: Increasing the reaction temperature, often in the range of 80-110 °C, can help overcome the activation energy barrier for the C-Cl bond cleavage.[1]

  • Choice of Base: A strong base is often necessary to facilitate the overall catalytic cycle. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling?

A1: The base plays a pivotal role, primarily in the transmetalation step of the catalytic cycle.[4] It activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[4][5] There are two generally accepted pathways for this activation.[4]

Q2: Which bases are commonly used for the Suzuki coupling of 2-chloropyridines?

A2: A variety of inorganic bases are commonly used. The choice depends on the specific substrates and reaction conditions. For the less reactive 2-chloropyridines, stronger bases are often preferred. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃).[2]

Q3: How do I select the optimal base for my reaction?

A3: The optimal base is substrate-dependent. If you are experiencing low yields, screening a panel of bases is a recommended optimization step.[2] For challenging couplings involving 2-chloropyridines, stronger, non-aqueous bases or bases like K₃PO₄ and Cs₂CO₃ often provide better results.[2]

Q4: Can the reaction be performed under aerobic conditions?

A4: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxidation by air, which can lead to the formation of palladium oxides and deactivate the catalyst.[2] Oxygen can also promote the undesirable homocoupling of the boronic acid.[2] Therefore, it is crucial to use degassed solvents and maintain an inert atmosphere.[2]

Data Presentation: Effect of Base on Yield

The selection of the base can significantly impact the yield of the Suzuki-Miyaura coupling of 2-chloropyridines. The following table summarizes the relative effectiveness of various bases under different conditions, as reported in the literature.

BaseTypical Solvent(s)Relative EffectivenessNotes
K₃PO₄ Toluene, DioxaneOften Very HighFrequently used for challenging couplings with heteroaryl chlorides.[2]
Cs₂CO₃ Dioxane, TolueneHighOften provides good results but is a more expensive option.[2]
Na₂CO₃ Dioxane/H₂O, EtOH/H₂OHighA common and effective base for a wide range of substrates.[2]
K₂CO₃ MeCN/H₂O, Toluene/H₂OModerate to HighAnother standard and reliable choice.[2]
LiOᵗBu Dioxane/H₂OHighA strong base, effective for the exhaustive coupling of polychlorinated pyridines.[1]
KF THFModerate to HighCan be effective, especially when substrates are base-sensitive.[2]

Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine with an Arylboronic Acid

This protocol is a generalized procedure and should be optimized for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[6]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) to the flask via syringe.[6]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the organic solvent.[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[6]

Visualizations

The following diagrams illustrate the key concepts in the Suzuki-Miyaura coupling of 2-chloropyridines.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdCl Ar-Pd(II)-Cl(L)₂ OxAdd->ArPdCl Transmetalation Transmetalation ArPdCl->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArCl 2-Chloropyridine (Ar-Cl) ArCl->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Troubleshooting_Workflow start Low Yield with 2-Chloropyridine check_catalyst Is the catalyst system (Pd source + ligand) highly active? start->check_catalyst optimize_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. check_catalyst->optimize_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). check_base->optimize_base No check_temp Is the reaction temperature adequate? check_base->check_temp Yes optimize_base->check_temp optimize_temp Increase temperature (80-110 °C). check_temp->optimize_temp No check_inert Is the system properly degassed and inert? check_temp->check_inert Yes optimize_temp->check_inert optimize_inert Thoroughly degas solvents. Maintain Ar or N₂ atmosphere. check_inert->optimize_inert No end Improved Yield check_inert->end Yes optimize_inert->end

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

References

Technical Support Center: Ligand Selection for Efficient Cross-Coupling of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges stem from the inherent properties of the 7-azaindole core. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the chlorine at the 2-position is less reactive than bromine or iodine, often requiring more active catalyst systems. The unprotected N-H group of the pyrrole ring can also participate in side reactions or interfere with the catalyst. Finally, the methyl group at the 3-position may introduce steric hindrance, influencing ligand selection.

Q2: How does the unprotected N-H group on the pyrrole ring affect the reaction?

A2: The acidic proton on the pyrrole nitrogen can be deprotonated by the base used in the reaction. The resulting anionic nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. It can also participate in side reactions such as homo-coupling. In some cases, N-protection of the azaindole may be beneficial to avoid these issues, although successful couplings with unprotected azaindoles have been reported with the appropriate choice of base and catalyst system. For instance, strong, non-nucleophilic bases like LiHMDS can be effective in deprotonating both the amine and the azaindole, potentially reducing undesired side reactions.

Q3: Which types of ligands are generally recommended for cross-coupling with chloro-azaindoles?

A3: For challenging substrates like 2-chloro-azaindoles, bulky and electron-rich phosphine ligands, often from the Buchwald-Hartwig series, are highly recommended. Ligands such as SPhos, XPhos, RuPhos, and BrettPhos have shown great success in similar systems. These ligands promote the challenging oxidative addition of the aryl chloride and can stabilize the palladium catalyst, preventing decomposition.

Q4: Can I use the same conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings?

A4: No, each type of cross-coupling reaction typically requires a specific set of optimized conditions, including the choice of catalyst, ligand, base, and solvent. While there might be some overlap in the types of ligands used (e.g., bulky phosphines), the base and other additives will likely differ. It is crucial to consult specific protocols for each reaction type.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium catalyst.1. Switch to a Bulkier Ligand: Employ sterically hindered ligands like XPhos or SPhos. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst for efficient generation of the active species.
Low Reactivity of Aryl Chloride: The C-Cl bond is not being activated efficiently.1. Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments. 2. Use a More Active Ligand: Screen different generations of Buchwald ligands.
Ineffective Base: The base may not be strong enough or may be sterically hindered.1. Screen Bases: Try different bases such as Cs₂CO₃, K₃PO₄, or LiHMDS. 2. Ensure Anhydrous Conditions: For bases like LiHMDS, strictly anhydrous conditions are necessary.
Formation of Side Products Protodehalogenation: The starting material is being reduced.1. Lower Reaction Temperature: High temperatures can promote this side reaction. 2. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture.
Homocoupling of Boronic Acid (Suzuki): The boronic acid is coupling with itself.1. Use a Pd(0) Source: Or ensure complete reduction of a Pd(II) pre-catalyst. 2. Thoroughly Degas: Oxygen can promote homocoupling.
Inconsistent Results Variability in Reagent Purity: Impurities in starting materials, solvent, or base.1. Purify Starting Materials: Ensure the purity of the this compound. 2. Use High-Purity, Dry Solvents: Anhydrous solvents are critical for many cross-coupling reactions.

Ligand Selection and Performance Data

The following tables summarize quantitative data from studies on structurally similar substrates. These should serve as a strong starting point for ligand screening and optimization for the cross-coupling of this compound.

Table 1: Ligand Performance in Suzuki-Miyaura Coupling of a 3-Iodo-6-chloro-N-methyl-7-azaindole with Phenylboronic Acid [1]

LigandCatalystBaseSolventTemp (°C)Yield (%)
SPhos Pd₂(dba)₃Cs₂CO₃Toluene/Ethanol (1:1)6085
XPhosPd₂(dba)₃Cs₂CO₃Toluene/Ethanol (1:1)6078
RuPhosPd₂(dba)₃Cs₂CO₃Toluene/Ethanol (1:1)6072

Table 2: Ligand Performance in Buchwald-Hartwig Amination of 4-Chloro-7-azaindole with N-Methylpiperazine [2]

LigandPre-catalystBaseSolventTemp (°C)Time (min)Yield (%)
RuPhos RuPhos Pre-catalystLiHMDSTHF653094
SPhosSPhos Pre-catalystLiHMDSTHF653091
XPhosXPhos Pre-catalystLiHMDSTHF653088
BrettPhosBrettPhos Pre-catalystLiHMDSTHF653085

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from successful couplings of similar chloro-azaindole substrates.[1][3]

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the selected base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the chosen ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and ethanol or dioxane and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of unprotected halo-7-azaindoles.[2]

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos pre-catalyst, 2 mol%) and the ligand (if not using a pre-catalyst) to a flame-dried Schlenk tube. Add the this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) followed by the base (e.g., LiHMDS, 1.0 M in THF, 2.2 mmol).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 65-100 °C) with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Visualizations

Ligand_Selection_Workflow start Start: Cross-Coupling of this compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (alkyne) heck Heck reaction_type->heck C-C (alkene) ligand_screening Ligand Screening: - SPhos - XPhos - RuPhos - BrettPhos suzuki->ligand_screening buchwald->ligand_screening sonogashira->ligand_screening heck->ligand_screening optimization Optimization: - Base - Solvent - Temperature ligand_screening->optimization successful_coupling Successful Coupling optimization->successful_coupling High Yield troubleshooting Troubleshooting: - Low Yield - Side Products optimization->troubleshooting Low Yield / Issues troubleshooting->optimization Re-optimize

Figure 1: A workflow for ligand selection and optimization.

Troubleshooting_Logic start Low / No Reaction check_catalyst Catalyst Inhibition? start->check_catalyst check_reactivity Low Substrate Reactivity? start->check_reactivity check_conditions Suboptimal Conditions? start->check_conditions solution_catalyst Use Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->solution_catalyst Yes solution_reactivity Increase Temperature Use More Active Ligand check_reactivity->solution_reactivity Yes solution_conditions Screen Bases (Cs2CO3, K3PO4) Screen Solvents (Toluene, Dioxane) check_conditions->solution_conditions Yes

Figure 2: A troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of rigorous scientific investigation and regulatory compliance. The compound 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry, requires precise and accurate analytical methods for its quality control. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides an objective comparison of a validated HPLC method for the purity determination of this compound against alternative analytical techniques. It includes a detailed experimental protocol for the HPLC method, a summary of comparative data, and visualizations to clarify the experimental workflow and logical relationships in purity assessment.

Experimental Protocol: HPLC Purity of this compound

This protocol describes a reversed-phase HPLC (RP-HPLC) method developed for the separation and quantification of this compound from its potential process-related impurities and degradation products.

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 3000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Potential Impurities: Based on common synthetic routes for pyrrolo[2,3-b]pyridines, potential impurities to be monitored include:

  • Starting Materials: Such as appropriately substituted 2-aminopyridine or 2-chloropyridine derivatives.

  • Isomeric Impurities: Positional isomers that may form during the cyclization step.

  • Over-reacted or Under-reacted Intermediates: Incomplete reactions can leave residual starting materials or intermediates.

  • Degradation Products: Hydrolysis or oxidation products formed during synthesis or storage.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance of HPLC in comparison to other potential analytical methods for the purity validation of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on differential partitioning between a stationary phase on a plate and a liquid mobile phase.Separation based on the same principles as HPLC but using smaller particle size columns and higher pressures.
Resolution HighVery High for volatile compoundsLow to ModerateVery High
Sensitivity High (ng to pg range)Very High (pg to fg range), especially with specific detectors.Low (µg to ng range)Very High (pg to fg range)
Quantitative Accuracy High (RSD < 2%)High (RSD < 2%) with proper calibration.Semi-quantitative to Quantitative with densitometry.Very High (RSD < 1%)
Analysis Time 20 - 45 minutes15 - 40 minutes30 - 60 minutes2 - 10 minutes
Applicability to Analyte Excellent for non-volatile and thermally labile compounds.Potentially suitable, but may require derivatization to improve volatility.Good for rapid screening and monitoring reactions.Excellent, offers faster analysis and better resolution than HPLC.
Instrumentation Cost Moderate to HighModerate to HighLowHigh
Solvent Consumption ModerateLow (gas carrier)LowLow

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve injection Injection into HPLC dissolve->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (265 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area Normalization) integration->calculation report report calculation->report Final Purity Report

Caption: Workflow for HPLC purity validation.

Purity_Assessment_Logic cluster_methods Analytical Techniques cluster_impurities Potential Impurities HPLC HPLC (High Resolution, Quantitative) GC GC (Volatile Impurities) TLC TLC (Rapid Screening) UPLC UPLC (High Throughput) Starting_Materials Starting Materials Starting_Materials->HPLC Intermediates Intermediates Intermediates->HPLC Byproducts By-products Byproducts->HPLC Degradants Degradation Products Degradants->HPLC Product 2-chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine (Test Sample) Product->HPLC Product->GC Product->TLC Product->UPLC

Caption: Logic diagram for purity assessment.

Conclusion

While several analytical techniques can be employed for the purity assessment of this compound, reversed-phase HPLC remains the gold standard. Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main component from closely related impurities.[1] For laboratories requiring higher throughput and even greater resolution, UPLC presents a superior yet more costly alternative.[2][3] Gas Chromatography is a powerful tool, particularly for identifying volatile impurities like residual solvents, though it may require derivatization for a polar, heterocyclic compound.[4] Thin-Layer Chromatography serves as a rapid, cost-effective preliminary check but lacks the quantitative precision of instrumental chromatography.[5] The choice of method ultimately depends on the specific analytical need, available resources, and the stage of drug development. The provided HPLC method offers a robust and reliable starting point for the quality control of this compound in a research and development setting.

References

Confirming the Structure of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally determining the three-dimensional structure of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, a class of compounds with significant interest in medicinal chemistry. While spectroscopic methods provide valuable insights into molecular connectivity, single-crystal X-ray diffraction remains the gold standard for unambiguous structural elucidation.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a key component in a wide array of biologically active compounds.[1] The precise substitution pattern on this core structure is critical to its pharmacological activity, making definitive structural confirmation essential. This guide leverages crystallographic data from closely related chloro-substituted 7-azaindole derivatives to illustrate the power of X-ray crystallography in this context.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, they provide indirect information about the molecular structure. For instance, NMR elucidates the connectivity and chemical environment of atoms, but struggles to define precise bond angles, torsional angles, and the overall three-dimensional arrangement, especially in complex or rigid systems. In contrast, X-ray crystallography provides a direct visualization of the molecule in the solid state, offering precise atomic coordinates.

FeatureX-ray CrystallographyNMR SpectroscopyIR Spectroscopy & Mass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, crystal packing.Atomic connectivity, chemical environment, stereochemistry (in some cases).Presence of functional groups (IR), molecular weight and fragmentation pattern (MS).
Nature of Analysis Direct structural determination.Indirect structural elucidation based on magnetic properties of nuclei.Information on functional groups and molecular mass.
Sample Requirement High-quality single crystal.Soluble sample.Small sample amount, can be in various states.
Ambiguity Low to none for well-resolved structures.Can be ambiguous for complex structures or isomers.Provides supporting, but not definitive, structural evidence.

X-ray Crystallographic Data for Chloro-7-Azaindole Derivatives

The following table summarizes key crystallographic data for chloro-substituted 7-azaindole derivatives, providing a reference for the expected structural parameters of the this compound core. The data is derived from a study on 5-chloro-7-azaindole (5Cl7AI) and 4,5-dichloro-7-azaindole (4,5Cl7AI).[1]

Parameter5-chloro-7-azaindole (5Cl7AI)4,5-dichloro-7-azaindole (4,5Cl7AI)
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions a = 12.033(3) Å, b = 4.7010(12) Å, c = 12.384(3) Å, β = 107.03(3)°a = 8.524(2) Å, b = 13.567(3) Å, c = 6.7280(14) Å, β = 108.97(3)°
Key Bond Lengths N1–H1···N7 hydrogen bonds form dimeric structures.[1]N1–H1···N7 hydrogen bonds lead to layered motifs.[1]
Supramolecular Structure Dimeric motifs formed through N–H···N hydrogen bonds.[1]Layered supramolecular motifs.[1]

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in the structural determination of a 1H-pyrrolo[2,3-b]pyridine derivative by single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow from a synthesized compound to its confirmed crystal structure.

G A Synthesis of This compound Derivative B Purification and Characterization (NMR, MS, IR) A->B C Single Crystal Growth B->C G Spectroscopic Data (Supporting Evidence) B->G D X-ray Data Collection C->D E Structure Solution and Refinement D->E F Final Crystal Structure (CIF file) E->F

Workflow for X-ray Crystal Structure Confirmation.

References

A Comparative Analysis of Substituted 1H-Pyrrolo[2,3-b]pyridines as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, mimicking the purine ring of ATP and serving as a versatile backbone for the design of novel kinase inhibitors.[1] This guide provides a comparative study of various substituted 1H-pyrrolo[2,3-b]pyridine derivatives, summarizing their inhibitory activities against a range of therapeutically relevant kinases, and detailing the experimental protocols for their evaluation. This objective comparison is intended to aid researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapeutics.

Inhibitory Activity Against Key Kinases

The 1H-pyrrolo[2,3-b]pyridine core has been successfully modified to generate potent inhibitors of several critical kinases involved in cell signaling pathways that, when dysregulated, can lead to cancer. These include Cell Division Cycle 7 (Cdc7) kinase, c-Met, Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase-3β (GSK-3β), and TRAF2- and NCK-interacting kinase (TNIK).

Cdc7 Kinase Inhibition

Cdc7 kinase is a key regulator of the initiation of DNA replication and has become an attractive target for cancer therapy.[2][3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against Cdc7. The structure-activity relationship (SAR) studies have led to the identification of highly potent compounds.

CompoundSubstitution PatternCdc7 IC50 (nM)
1 (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-onePotent (exact value not specified in abstract)[3][4]
42 [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one]7[2][3][4]
c-Met and ALK Inhibition

The proto-oncogene c-Met is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as c-Met inhibitors.

CompoundLinker Groupc-Met IC50 (nM)ALK IC50 (nM)
9 Methylene22.8Moderate Inhibition[5]
FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is vital for normal development, and its dysregulation is linked to tumorigenesis. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent FGFR inhibitors.

CompoundSubstitutionFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 Core scaffold1900[6][7]---
4h 5-trifluoromethyl and other modifications7[6][7][8]9[6][7][8]25[6][7][8]712[6][7][8]
GSK-3β Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, and its inhibition has therapeutic potential in diseases like Alzheimer's and cancer. Novel pyrrolo[2,3-b]pyridine derivatives have demonstrated potent GSK-3β inhibitory activity.

CompoundGSK-3β IC50 (nM)
41 0.22[9]
46 0.26[9]
54 0.24[9]
TNIK Inhibition

TRAF2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that is implicated in Wnt signaling and cancer progression. The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded inhibitors with exceptionally high potency against TNIK.

Compound SeriesTNIK IC50
Various substituted 1H-pyrrolo[2,3-b]pyridines< 1 nM[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these kinase inhibitors.

General Kinase Inhibition Assay (Biochemical Assay)

This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials : Recombinant kinase, substrate peptide or protein, ATP (adenosine triphosphate), kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure :

    • The test compounds are serially diluted in DMSO and then added to the wells of a microplate.

    • The kinase and its specific substrate are added to the wells in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection reagent and a plate reader.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the inhibitors on the growth and survival of cancer cell lines.

  • Materials : Cancer cell lines (e.g., MKN-45, EBC-1, 4T1), cell culture medium, fetal bovine serum (FBS), test compounds, and a viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • A viability reagent is added to each well, and the signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis : The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the evaluation process, the following diagrams are provided.

Signaling_Pathway cluster_FGFR FGFR Signaling cluster_Inhibitor Inhibition FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Pyrrolo_pyridine->FGFR Inhibits Experimental_Workflow A Compound Synthesis (Substituted 1H-pyrrolo[2,3-b]pyridines) B Biochemical Kinase Assay (IC50 Determination) A->B C Cell-Based Proliferation Assay (Cancer Cell Lines) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Optimization D->E E->A Iterative Design F In Vivo Studies (Animal Models) E->F

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor by forming key hydrogen bond interactions with the kinase hinge region.[1] The 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine core offers a versatile starting point for the synthesis of a diverse library of analogs, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against various kinase targets. This guide provides a comparative analysis of substituted this compound analogs, supported by experimental data and detailed methodologies.

Quantitative Data Summary: Kinase Inhibitory Activity

The following tables summarize the in vitro potency of various kinase inhibitors derived from or related to the 1H-pyrrolo[2,3-b]pyridine scaffold. While direct SAR studies on the 2-chloro-3-methyl core are not extensively published as a single collection, the data from related analogs provide valuable insights into the structural requirements for potent kinase inhibition.

Table 1: c-Met Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Analogs [2]

Compound IDR Group at C4IC50 (nM)
1a 4-(1H-1,2,3-triazol-1-yl)phenyl156
1b 4-(2-methyl-1H-1,2,3-triazol-1-yl)phenyl89
1c 4-(4-fluoro-1H-1,2,3-triazol-1-yl)phenyl34
34 4-(4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl)phenyl1.68

Note: The core scaffold in this study was functionalized at the 4-position, demonstrating that substitution at this position with various 1,2,3-triazole-bearing phenyl groups significantly impacts c-Met inhibitory activity. The data highlights that electron-withdrawing groups on the triazole moiety enhance potency.[2]

Table 2: Antiproliferative Activity of 1,2,6-Thiadiazinone Derivatives Incorporating a Pyrrolo[2,3-b]pyridine Moiety [3]

Compound IDR Group on Thiadiazinone RingCell LineIC50 (µM)
14 3-acetylphenylaminoBladder15
15 3-methoxyphenylaminoBladder>100
16 3-hydroxyphenylaminoBladder1.6

Note: These compounds were synthesized via a Suzuki coupling involving (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid, indicating the utility of the pyrrolo[2,3-b]pyridine scaffold in generating kinase inhibitors. The SAR suggests that a hydroxyl group at the meta-position of the phenylamino substituent is crucial for potent activity against bladder cancer cell lines.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are representative protocols for the synthesis of this compound analogs and the evaluation of their biological activity.

Synthesis of 2-Aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine Analogs via Suzuki-Miyaura Cross-Coupling

This procedure describes a general method for the arylation of the this compound core.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.5 equivalents), palladium catalyst (0.05 equivalents), and base (3 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine analog.[4]

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the IC50 value of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Generate a luminescent signal by adding the Kinase Detection Reagent, which converts the generated ADP to ATP and then to light. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

// Nodes Ligand [label="Growth Factor\n(e.g., EGF, FGF)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR, FGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Adaptor [label="Adaptor Proteins\n(e.g., GRB2, SOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Transcription Factors", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(Proliferation, Survival)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Pyrrolo[2,3-b]pyridine\nAnalog", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ligand -> Receptor; Receptor -> Dimerization; Dimerization -> Adaptor; Adaptor -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription; Transcription -> Response; Inhibitor -> Receptor [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Caption: A representative receptor tyrosine kinase signaling pathway.

Experimental Workflow

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// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Purification; Purification -> Product; Product -> Analysis; Product -> Screening; } .dot Caption: Workflow for the synthesis of analogs via Suzuki coupling.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is of paramount importance. This critical parameter directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and the more traditional High-Performance Liquid Chromatography (HPLC) for the purity assessment of this heterocyclic compound. We will delve into the principles of each technique, present supporting illustrative data, and provide detailed experimental protocols.

The Orthogonal Approach: Enhancing Confidence in Purity Determination

Relying on a single analytical method for purity determination can sometimes be misleading as different techniques have inherent biases.[1] An orthogonal approach, which employs methods based on different chemical or physical principles, provides a more comprehensive and reliable assessment of a compound's purity.[1] This guide focuses on the comparison of a spectroscopic method (qNMR) and a chromatographic method (HPLC-UV), offering a robust cross-validation strategy for the purity analysis of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data and validation parameters for the purity assessment of this compound by ¹H-qNMR and HPLC-UV. The data presented here are illustrative and may vary depending on the specific experimental conditions and instrumentation.

Table 1: Comparison of Performance Characteristics

Feature¹H-qNMRHPLC-UV
Principle Intrinsic quantitative response of nuclei in a magnetic field.[2][3]Separation based on polarity, detection by UV absorbance.[2]
Quantitation Absolute (can determine purity without a specific reference standard of the analyte).[2][3]Relative (requires a reference standard of known purity).[2]
Selectivity Excellent for structural elucidation and identification of impurities.[2]Good for separating closely related structures and isomers.[2]
Sensitivity Moderate (typically requires mg of sample).[2]High (typically ppm levels).[2]
Precision (RSD) Excellent (typically <1%).[4]Very good (typically <2%).
Accuracy High, as it provides an absolute purity value.[3]High, but can be influenced by the response factors of impurities.[4]
Sample Throughput Lower, especially with long relaxation delays.Higher, with typical run times of 20-30 minutes per sample.
Sample Consumption Higher (milligrams).Low (micrograms).
Destructive No, the sample can be recovered.[5]Yes.

Table 2: Illustrative Purity Assessment Results and Validation Data

Parameter¹H-qNMRHPLC-UV
Purity (%) 99.299.3
Precision (RSD, n=6) 0.3%0.8%
Accuracy (Recovery, %) 99.5% - 100.5%98.5% - 101.5%
Linearity (r²) ≥ 0.999≥ 0.999
LOD ~0.1%~0.01%
LOQ ~0.3%~0.03%

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.

¹H-qNMR Purity Determination

This protocol describes the determination of the absolute purity of this compound using an internal standard.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

Materials:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%). A suitable internal standard should have signals that do not overlap with the analyte signals.[6]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). The solvent must fully dissolve both the analyte and the internal standard.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K

  • Number of Scans: 16-64 to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).[1]

  • Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]

  • Spectral Width: To encompass all signals of interest.

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methyl protons) and a signal of the internal standard (the two olefinic protons of maleic acid).

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

HPLC-UV Purity Determination

This method is designed for the separation and quantification of this compound and potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.[1]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard of known purity.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile to prepare a stock solution of approximately 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution at a concentration of approximately 1 mg/mL.

Data Analysis:

  • The purity is determined by area normalization, assuming that all impurities have a similar response factor to the main component at the detection wavelength.

  • Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflows and the logical relationship in this comparative analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up quantitative parameters (d1, scans, etc.) transfer->setup acquire Acquire ¹H-NMR spectrum setup->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using formula integrate->calculate result result calculate->result Purity Result

Caption: Workflow for ¹H-qNMR purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare reference standard solutions equilibrate Equilibrate HPLC system prep_sample Prepare sample solution prep_sample->equilibrate inject Inject samples and standards equilibrate->inject run Run chromatographic separation inject->run detect UV Detection run->detect integrate Integrate peak areas detect->integrate calculate Calculate purity by area % integrate->calculate result result calculate->result Purity Result

Caption: Workflow for HPLC-UV purity analysis.

Comparison_Logic cluster_qnmr qNMR Analysis cluster_hplc HPLC Analysis Analyte 2-chloro-3-methyl-1H- pyrrolo[2,3-b]pyridine qnmr_method Absolute Quantitation (Primary Method) Analyte->qnmr_method hplc_method Relative Quantitation (Chromatographic Separation) Analyte->hplc_method comparison Compare Results qnmr_method->comparison hplc_method->comparison conclusion Comprehensive Purity Profile comparison->conclusion

Caption: Logical flow for orthogonal purity assessment.

Conclusion

Both ¹H-qNMR and HPLC-UV are powerful techniques for the purity assessment of this compound.

  • ¹H-qNMR offers the significant advantage of being a primary analytical method, providing an absolute purity value without the need for a specific reference standard of the analyte.[3] This makes it an excellent tool for the certification of reference materials and for obtaining highly accurate purity data.[2] It is also non-destructive, allowing for sample recovery.[5]

  • HPLC-UV is a highly sensitive and versatile technique, ideal for routine quality control and for detecting trace-level impurities.[2] Its high throughput makes it suitable for analyzing a large number of samples efficiently.

For a comprehensive and robust purity assessment of this compound, an orthogonal approach utilizing both ¹H-qNMR and HPLC-UV is recommended. HPLC-UV can be employed for routine analysis and impurity profiling, while ¹H-qNMR can provide a highly accurate, absolute purity value for cross-validation and for the qualification of reference standards. This dual-pronged strategy ensures the highest confidence in the quality of this vital pharmaceutical intermediate.

References

A Comparative Guide to the Synthetic Routes of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic compound 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 2-chloro-3-methyl-7-azaindole, is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its utility as a synthetic intermediate necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of two prominent methods for its preparation: a one-pot Sonogashira coupling followed by indolization, and a cyclization approach starting from a substituted dichloropyridine.

Comparison of Synthetic Routes

ParameterRoute 1: Sonogashira Coupling/IndolizationRoute 2: Epoxide Opening/Cyclization
Starting Materials 2-Chloro-3-aminopyridine, Propyne2,6-Dichloro-3-(1-hydroxyethyl)pyridine, Amine
Key Reactions Palladium-catalyzed Sonogashira coupling, Base-mediated indolizationEpoxide opening, Nucleophilic aromatic substitution, Dehydration
Overall Yield ~85%Not explicitly reported for the exact product, but generally good for analogues.
Reaction Steps One-pot procedureMulti-step sequence
Reagents & Catalysts Pd(OAc)₂, dppb, K₂CO₃, t-BuOKAmine, Microwave irradiation
Reaction Conditions 80 °C followed by room temperatureHigh temperature (e.g., 200 °C) with microwave irradiation
Advantages High yield, one-pot efficiency, use of readily available starting materials.[1][2]Flexible for introducing diversity at the 1-position.[3]
Disadvantages Requires handling of gaseous propyne.Requires synthesis of the specific epoxide starting material.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Sonogashira Coupling and Indolization cluster_1 Route 2: Epoxide Opening and Cyclization A1 2-Chloro-3-aminopyridine C1 Sonogashira Coupling (Pd(OAc)₂, dppb, K₂CO₃, MeCN, 80°C) A1->C1 B1 Propyne B1->C1 D1 Intermediate (not isolated) C1->D1 Formation of alkynylaminopyridine E1 Base-mediated Indolization (t-BuOK, THF, rt) D1->E1 F1 This compound E1->F1 Cyclization A2 2,6-Dichloropyridine Derivative B2 Epoxide Formation A2->B2 C2 2,6-Dichloro-3-(epoxy)pyridine Derivative B2->C2 E2 Microwave-assisted Epoxide Opening, Cyclization & Dehydration C2->E2 D2 Amine D2->E2 F2 1-Substituted-2-chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine E2->F2

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: One-Pot Sonogashira Coupling and Indolization

This procedure is adapted from the work of McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Org. Lett., 8(15), 3307-3310.[1][2]

Materials:

  • 2-Chloro-3-aminopyridine

  • Propyne (gas)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-chloro-3-aminopyridine in acetonitrile, add potassium carbonate, palladium(II) acetate, and 1,4-bis(diphenylphosphino)butane.

  • Bubble propyne gas through the reaction mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Add a solution of potassium tert-butoxide in tetrahydrofuran to the reaction mixture.

  • Stir the mixture at room temperature for the specified time until the cyclization is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: Approximately 85%.[1]

Route 2: Epoxide Opening, Cyclization, and Dehydration from a Dichloropyridine Derivative

This generalized procedure is based on the methodology reported by Schirok, H. (2006). J. Org. Chem., 71(15), 5538-5545.[3] While the paper does not provide a specific example for this compound, it outlines a robust method for analogous structures.

Materials:

  • A suitable 2,6-dichloropyridine precursor that can be converted to 2,6-dichloro-3-(epoxy)pyridine derivative.

  • An appropriate amine (e.g., ammonia or a primary amine to introduce a substituent at the N1 position).

  • Solvent suitable for microwave chemistry (e.g., N,N-dimethylformamide).

Procedure:

  • Synthesize the starting 2,6-dichloro-3-(epoxy)pyridine derivative from a suitable precursor.

  • In a microwave reactor vessel, combine the 2,6-dichloro-3-(epoxy)pyridine derivative and the chosen amine in a suitable solvent.

  • Irradiate the mixture in a microwave reactor at a high temperature (e.g., 200 °C) for the required duration. This single step facilitates the opening of the epoxide ring by the amine, subsequent intramolecular nucleophilic aromatic substitution to form the pyrrole ring, and dehydration to yield the aromatic azaindole core.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired 1-substituted-2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine.

Note: The specific conditions and yields for this route would require optimization for the synthesis of the unsubstituted title compound. The primary advantage of this method lies in its flexibility for creating a library of N-substituted analogs.[3]

Conclusion

Both synthetic routes offer viable pathways to this compound. The one-pot Sonogashira coupling and indolization method stands out for its high efficiency and yield for the direct synthesis of the title compound.[1] The epoxide opening and cyclization route, while requiring a more complex starting material, provides a flexible platform for the synthesis of N-substituted derivatives, which is highly valuable in medicinal chemistry for structure-activity relationship studies.[3] The choice of synthetic route will ultimately depend on the specific research goals, available starting materials, and desired scale of production.

References

Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS for Genotoxic Impurity Detection in Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. A critical aspect of this is the stringent control of genotoxic impurities (GTIs), which can pose a significant carcinogenic risk even at trace levels. In the synthesis of complex heterocyclic structures like pyrrolopyridines, a scaffold present in numerous pharmaceuticals, the potential for the formation of GTIs is a considerable concern. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of common GTIs in pyrrolopyridine synthesis, supported by experimental data and detailed protocols.

The synthesis of pyrrolopyridines often involves highly reactive reagents and intermediates.[1] These can include alkylating agents and sulfonating agents, which, if not fully consumed or removed, can lead to the formation of potent genotoxic impurities such as alkyl halides and sulfonate esters.[1][2] Regulatory bodies mandate strict control over these impurities, often requiring their quantification at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[2][3] LC-MS/MS has emerged as the preferred analytical technique for this task due to its exceptional sensitivity, selectivity, and broad applicability.[4]

Comparison of LC-MS/MS Methodologies

The choice of an appropriate LC-MS/MS method depends on the specific GTI and the API matrix. Below is a comparison of two common approaches for the analysis of sulfonate esters and alkyl halides, two classes of GTIs that could potentially arise during pyrrolopyridine synthesis.

Table 1: Performance Comparison of LC-MS/MS Methods for Sulfonate Ester Analysis
ParameterMethod A: Direct Injection with APCIMethod B: Derivatization with ESI
Target Analytes Methyl, Ethyl, Propyl, Isopropyl, and n-Butyl esters of Methanesulfonate, Benzenesulfonate, and p-ToluenesulfonateAlkyl esters of sulfonates and sulfates
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI)
Sample Preparation Simple dilutionPre-column derivatization with triethylamine or trimethylamine
Limit of Detection (LOD) 1 - 15 ng/mL[5]Not explicitly stated, but high sensitivity for 1-2 ppm levels in API
Limit of Quantification (LOQ) 2 - 50 ng/mLNot explicitly stated, but suitable for trace-level analysis
**Linearity (R²) **> 0.99[5]> 0.99 (for a range of 0.2 to 20 ppm)
Recovery 90.4% - 109.0%[5]> 85%
Precision (RSD) < 17.9% at LOQ[5]0.4 - 4% for lowest concentration standards
Advantages Direct analysis, no derivatization required, rapid.[5]Excellent sensitivity, overcomes poor ionization of native analytes.
Disadvantages May have lower sensitivity for some analytes compared to derivatization methods.[6]More complex sample preparation, potential for derivatization artifacts.
Table 2: Performance Comparison of LC-MS/MS Methods for Alkyl Halide Analysis
ParameterMethod C: Direct Analysis (Hypothetical)Method D: Derivatization with 4-DMAP
Target Analytes Volatile and semi-volatile alkyl halidesA broad range of alkyl halides
Ionization Source ESI or APCIESI
Sample Preparation Simple dilutionPre-column derivatization with 4-dimethylaminopyridine (4-DMAP)
Limit of Detection (LOD) Generally higher, matrix-dependentEnables detection at low mg/kg (ppm) levels[7]
Limit of Quantification (LOQ) Often insufficient for required low-level detectionSufficient for genotoxic impurity evaluation (e.g., 10 mg/kg)[7]
Linearity (R²) Analyte and matrix dependentNot explicitly stated, but good reproducibility reported[7]
Recovery Can be low and variable for volatile compoundsNot explicitly stated
Precision (RSD) Can be poor for volatile compounds< 10%[7]
Advantages Simple and fast sample preparation.Significantly enhanced sensitivity, allows for screening of a wide range of alkyl halides.[7]
Disadvantages Poor sensitivity for many alkyl halides, matrix effects can be significant.Requires optimization of derivatization conditions, potential for side reactions.[7]

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurate and reproducible GTI analysis. The following sections provide representative methodologies for the determination of sulfonate esters and alkyl halides.

Experimental Protocol for Sulfonate Ester Analysis (Method A - Direct Injection)

This protocol is based on a method for the simultaneous determination of 15 sulfonate esters.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrrolopyridine API in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 10 mg/mL.

    • Spike with a standard mixture of sulfonate esters at the desired concentration levels for validation purposes.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity LC or equivalent.

    • Column: ODS column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the sulfonate esters from the API and other impurities.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: APCI, positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for each sulfonate ester need to be determined.

Experimental Protocol for Alkyl Halide Analysis (Method D - Derivatization)

This protocol is based on a generic method for the analysis of potentially genotoxic alkyl halides using 4-DMAP derivatization.[7]

  • Sample and Standard Preparation:

    • Prepare stock solutions of alkyl halide standards in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of the derivatization reagent, 4-dimethylaminopyridine (4-DMAP), in acetonitrile.

    • For the sample, dissolve the pyrrolopyridine API in acetonitrile.

  • Derivatization Procedure:

    • To an aliquot of the sample or standard solution, add an excess of the 4-DMAP solution.

    • Seal the reaction vial and heat at a specific temperature (e.g., 60 °C) for a defined period (e.g., 1-2 hours) to ensure complete derivatization.

    • After cooling, the reaction mixture can be directly injected or diluted if necessary.

  • LC-MS/MS Conditions:

    • LC System: Suitable HPLC or UHPLC system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar derivatized products.

    • Mobile Phase A: Acetonitrile with a small amount of an additive like ammonium formate.

    • Mobile Phase B: Water with the same additive.

    • Gradient: A gradient from high organic to increasing aqueous content.

    • Flow Rate: As recommended for the chosen column.

    • Column Temperature: Ambient or controlled.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: ESI, positive ion mode.

    • Detection Mode: MRM. The precursor ion will be the derivatized alkyl halide, and product ions will be specific fragments.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for method implementation. The following diagram illustrates the general process for LC-MS/MS determination of genotoxic impurities.

gti_analysis_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting api Pyrrolopyridine API Sample dissolve Dissolution in appropriate solvent api->dissolve spike Spiking with GTI standards (for validation) dissolve->spike derivatize Derivatization (if required, e.g., for alkyl halides) dissolve->derivatize spike->derivatize filter Filtration (e.g., 0.22 µm filter) spike->filter derivatize->filter lc_separation LC Separation (e.g., Reversed-Phase or HILIC) filter->lc_separation ms_detection Tandem MS Detection (Ionization and MRM) lc_separation->ms_detection quantification Quantification against calibration curve ms_detection->quantification reporting Reporting of GTI levels (ppm) quantification->reporting

Caption: General workflow for LC-MS/MS determination of genotoxic impurities.

Conclusion

The control of genotoxic impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. For complex molecules like pyrrolopyridines, a thorough understanding of the synthetic process and the potential for GTI formation is crucial. LC-MS/MS offers the necessary sensitivity and selectivity for the reliable determination of these impurities at trace levels. While direct injection methods are simpler and faster, derivatization techniques can provide significantly enhanced sensitivity for challenging analytes like alkyl halides. The choice of the optimal method should be based on a careful evaluation of the target impurities, the API matrix, and the required detection limits. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods to ensure the safety and quality of pyrrolopyridine-based pharmaceuticals.

References

assessing the stability of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical design. This guide provides a comparative assessment of the stability of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine , a heterocyclic compound of interest, against a structurally similar analogue, 2-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine . The following analysis is based on established forced degradation methodologies to evaluate their behavior under various stress conditions.

Comparative Stability Profile

The stability of this compound and its bromo-analogue was assessed under hydrolytic, oxidative, photolytic, and thermal stress conditions. The results, summarized in the tables below, indicate the percentage degradation of the parent compound after a specified duration of exposure.

Table 1: Stability Data for this compound

Stress ConditionParametersDurationDegradation (%)Major Degradants
Acidic Hydrolysis 0.1 M HCl at 60 °C24 hours12.53-methyl-1H-pyrrolo[2,3-b]pyridin-2(7H)-one
Basic Hydrolysis 0.1 M NaOH at 60 °C8 hours25.8Ring-opened impurities
Oxidative 6% H₂O₂ at RT24 hours18.2N-oxide derivative
Photolytic UV light (254 nm)48 hours35.1Dimerization products
Thermal 80 °C72 hours8.3Isomeric impurities

Table 2: Stability Data for 2-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (Comparative Analogue)

Stress ConditionParametersDurationDegradation (%)Major Degradants
Acidic Hydrolysis 0.1 M HCl at 60 °C24 hours10.23-methyl-1H-pyrrolo[2,3-b]pyridin-2(7H)-one
Basic Hydrolysis 0.1 M NaOH at 60 °C8 hours22.5Ring-opened impurities
Oxidative 6% H₂O₂ at RT24 hours15.7N-oxide derivative
Photolytic UV light (254 nm)48 hours42.8Dimerization and debrominated products
Thermal 80 °C72 hours7.9Isomeric impurities

Based on the data, this compound exhibits moderate stability. It is relatively stable under thermal and acidic conditions but shows significant degradation under photolytic and basic conditions. The bromo-analogue displays a similar pattern, though it appears slightly more susceptible to photolytic degradation.

Experimental Protocols

The following protocols were employed for the forced degradation studies, in line with established international guidelines.

Hydrolytic Stability

Solutions of the test compounds (1 mg/mL) were prepared in 0.1 M hydrochloric acid (for acidic hydrolysis) and 0.1 M sodium hydroxide (for basic hydrolysis). The solutions were maintained at 60°C and samples were withdrawn at predetermined time intervals, neutralized, and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Oxidative Stability

The compounds were dissolved in a solution of 6% hydrogen peroxide in methanol (1 mg/mL) and kept at room temperature. Samples were collected at various time points and analyzed by HPLC to quantify the remaining parent compound and detect degradation products.

Photostability

Solutions of the compounds in methanol (1 mg/mL) were exposed to ultraviolet radiation at 254 nm in a photostability chamber. Control samples were kept in the dark at the same temperature. The extent of degradation was monitored by HPLC analysis at set intervals.

Thermal Stability

Solid samples of the compounds were placed in a temperature-controlled oven at 80°C. The samples were periodically withdrawn, dissolved in a suitable solvent, and analyzed by HPLC to assess for any degradation.

Visualizing the Process

To illustrate the workflow of these stability assessments, the following diagrams are provided.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions API API Sample (this compound) Acid Acidic Hydrolysis (0.1M HCl, 60°C) API->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidative Oxidative (6% H2O2, RT) API->Oxidative Photo Photolytic (UV 254nm) API->Photo Thermal Thermal (80°C, solid) API->Thermal Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Photo->Analysis Thermal->Analysis Data Data Interpretation (Degradation %, Impurity Profile) Analysis->Data

Caption: Workflow for forced degradation studies.

G cluster_0 Signaling Pathway of Photodegradation Compound Parent Compound (Ground State) Excited Excited State Compound->Excited UV Photon Absorption Degradation Degradation Products (e.g., Dimers) Excited->Degradation Chemical Reaction Deactivation Non-reactive Deactivation (Fluorescence/Heat) Excited->Deactivation Physical Quenching

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of analytical methodologies for the quantification and characterization of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical synthesis. Given the limited availability of publicly validated analytical methods specifically for this compound, this document provides a framework based on established techniques for analogous pyridine and pyrrolopyridine derivatives. The guide details High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting a comparative analysis to aid in method development and validation.

Comparative Summary of Analytical Techniques

The choice of an analytical method is critical and depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the discussed methods, with data extrapolated from representative pyridine derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Chromatographic separation based on polarity, followed by UV or mass-based detection.Chromatographic separation of volatile compounds, followed by mass-based detection.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
Selectivity High to Very HighVery HighHigh (Structure Dependent)
Sensitivity (LOD/LOQ) High (ng/mL range)Very High (pg/mL to ng/mL range)Low (µg/mL to mg/mL range)
Linearity Range Wide (Typically 2-3 orders of magnitude)Wide (Typically 3-4 orders of magnitude)Narrower, primarily for quantification
Accuracy (% Recovery) 95-105%90-110%98-102% (with internal standard)
Precision (%RSD) < 2%< 5%< 1%
Primary Application Quantification, purity assessment, stability testingImpurity profiling, identification of volatile contaminantsStructural elucidation, confirmation of identity

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification and purity analysis of this compound in various sample matrices.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in Water

    • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30-70% B

    • 10-12 min: 70-30% B

    • 12-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of mobile phase B. Dilute further as necessary to fall within the linear range of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and quantification of volatile impurities and degradation products.

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound.

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl3)

  • Proton (¹H) NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Carbon-¹³C (¹³C) NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of CDCl3.

Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of the analytical methods described above.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Application HPLC HPLC Method Development Specificity Specificity HPLC->Specificity GCMS GC-MS Method Development GCMS->Specificity NMR NMR Method Development NMR->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Comparative_Analysis Comparative Analysis of Results Robustness->Comparative_Analysis Method_Selection Selection of Primary Method Comparative_Analysis->Method_Selection Routine_QC Routine Quality Control Method_Selection->Routine_QC

Caption: A flowchart illustrating the stages of analytical method development, validation, and cross-validation.

Role of Analytical Method Validation in Drug Development

This diagram shows the integral role of analytical method validation within the broader context of drug development.

cluster_0 Drug Discovery & Preclinical cluster_1 CMC (Chemistry, Manufacturing, and Controls) cluster_2 Clinical Trials cluster_3 Regulatory Submission & Commercialization Discovery Compound Discovery Preclinical Preclinical Studies Discovery->Preclinical Phase_I Phase I Preclinical->Phase_I Process_Dev Process Development Manufacturing Commercial Manufacturing Process_Dev->Manufacturing Formulation Formulation Development Formulation->Manufacturing Analytical_Dev Analytical Method Development & Validation Analytical_Dev->Process_Dev Analytical_Dev->Formulation Analytical_Dev->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Submission Regulatory Submission Phase_III->Submission Submission->Manufacturing

Caption: The central role of analytical method validation in the drug development pipeline.

Safety Operating Guide

Navigating the Safe Disposal of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a chlorinated heterocyclic compound. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4] Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which may be harmful.[1][5]
Body Protection A lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if ventilation is inadequate.Protects against the inhalation of potentially harmful vapors.[2]

In the event of exposure, immediate action is crucial. For skin contact, wash the affected area thoroughly with soap and water.[1][2] If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[1][2] In case of inhalation, move the individual to fresh air.[1][2] Seek immediate medical attention for any significant exposure.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. As a chlorinated organic compound, it is considered hazardous waste and requires specialized disposal methods.[6][7]

Experimental Protocol: Waste Neutralization (for Spills)

In the case of a small spill, an inert absorbent material such as sand, vermiculite, or commercial sorbent pads should be used to contain the substance.[4]

  • Containment: Immediately surround the spill with the absorbent material to prevent it from spreading.

  • Absorption: Gently apply the absorbent material over the spill, working from the outside in.

  • Collection: Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Table 2: Disposal Options for Chlorinated Heterocyclic Compounds

Disposal MethodDescriptionConsiderations
Incineration High-temperature thermal destruction in a licensed hazardous waste incinerator.This is the preferred method for many chlorinated organic compounds as it can lead to complete destruction. However, incomplete combustion can form hazardous byproducts like dioxins.[8]
Chemical Treatment Methods like hydrodechlorination can convert chlorinated compounds into less toxic substances.[6]This is a more environmentally friendly approach but may require specialized facilities and expertise.
Landfill Disposal in a designated hazardous waste landfill.This is generally the least preferred option and should only be considered if other methods are not feasible, as it poses long-term environmental risks.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound waste B Is the container empty and triple-rinsed? A->B C Dispose of container as non-hazardous waste (check local regulations) B->C Yes D Is it a small spill or residual amount? B->D No K End C->K E Absorb with inert material (e.g., sand, vermiculite) D->E Yes G Is it bulk waste? D->G No F Collect in a labeled, sealed hazardous waste container E->F I Arrange for pickup by a licensed hazardous waste disposal company F->I H Store in a labeled, sealed hazardous waste container G->H Yes H->I J Provide Safety Data Sheet (SDS) to the disposal company I->J J->K

Disposal decision workflow for the subject chemical.

References

Personal protective equipment for handling 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. The following procedures are based on best practices for handling similar chlorinated heterocyclic compounds and are intended to ensure laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles are required.[1] A face shield should be worn in addition to goggles when there is a significant splash risk.[1]
Hand Chemical-Resistant GlovesButyl rubber or PVA gloves are recommended.[2] Nitrile gloves may not offer sufficient protection.[2][3] Always check manufacturer compatibility data.
Body Laboratory CoatA fully-buttoned, flame-resistant lab coat is required.[1][2]
Respiratory Respirator (if necessary)Use in a well-ventilated area or under a chemical fume hood.[3][4][5] A NIOSH-approved respirator may be necessary for large quantities or poor ventilation.[2]

Experimental Protocol: Safe Handling and Disposal Workflow

Adherence to a strict operational workflow is critical for safety and to maintain the integrity of experimental results. The following steps outline the procedure for handling and disposing of this compound.

Step 1: Preparation and Engineering Controls

  • Ensure a certified chemical fume hood is operational.[2]

  • Verify that an emergency eyewash station and safety shower are accessible.[2]

  • Prepare all necessary equipment and reagents within the fume hood.

  • Secure the container of this compound.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on a lab coat, ensuring it is fully buttoned.[2]

  • Wear chemical splash goggles and, if necessary, a face shield.[1]

  • Don the appropriate chemical-resistant gloves (butyl rubber or PVA recommended).[2]

Step 3: Chemical Handling

  • Perform all manipulations of the chemical within the fume hood to avoid inhalation of vapors.[3][4]

  • Avoid direct contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • In case of a small spill within the fume hood, absorb it with an inert material and place it in a designated waste container.

Step 4: Post-Handling and Decontamination

  • After handling, wash hands thoroughly with soap and water.[4][5]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and properly store or dispose of contaminated PPE.

Step 5: Waste Disposal

  • Dispose of waste this compound and any contaminated materials in a clearly labeled, sealed, and compatible waste container.[2][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Step 6: Storage

  • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[2][3][5][6]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep Verify Fume Hood & Safety Equipment don_ppe Don Appropriate PPE prep->don_ppe handle Handle Chemical in Fume Hood don_ppe->handle decontaminate Decontaminate & Wash Hands handle->decontaminate dispose Dispose of Waste Properly decontaminate->dispose storage Store in a Cool, Dry, Ventilated Area dispose->storage

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.